Technical Documentation Center

Methyl 3-(methylcarbamoyl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(methylcarbamoyl)benzoate
  • CAS: 23668-00-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Reactivity of Methyl 3-(methylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(methylcarbamoyl)benzoate is a disubstituted benzene derivative featuring both a methyl ester and an N-methylamide functional group. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylcarbamoyl)benzoate is a disubstituted benzene derivative featuring both a methyl ester and an N-methylamide functional group. This unique combination of a meta-directing deactivator (the methyl ester) and a potential ortho-, para-directing activator (the N-methylamido group, though its activating potential is modulated by the carbonyl) makes it a molecule of significant interest in synthetic and medicinal chemistry. Its structure presents multiple reactive sites, offering a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, and reactivity profile, supported by established chemical principles and experimental insights.

Chemical Identity and Structure

Caption: Chemical Structure of Methyl 3-(methylcarbamoyl)benzoate

Physicochemical Properties

Quantitative experimental data for Methyl 3-(methylcarbamoyl)benzoate is not widely published. However, its properties can be estimated based on its structure and data from analogous compounds such as Methyl 3-carbamoylbenzoate[2].

PropertyEstimated Value / DescriptionSource / Rationale
Molecular Formula C₁₀H₁₁NO₃Based on structure
Molecular Weight 193.20 g/mol Based on structure
Appearance White to off-white solidAnalogy to Methyl 3-carbamoylbenzoate[2]
Melting Point 130-160 °CHigher than methyl benzoate due to hydrogen bonding potential of the amide, comparable to similar substituted benzamides.
Boiling Point > 300 °CExpected to be high due to polarity and molecular weight, likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSO, and chlorinated solvents.The ester and amide groups provide polarity, while the aromatic ring and methyl groups add nonpolar character.

Spectroscopic Characterization

The structural features of Methyl 3-(methylcarbamoyl)benzoate give rise to a predictable spectroscopic signature, crucial for its identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit distinct signals for the aromatic protons, which would show complex splitting patterns in the range of 7.5-8.5 ppm due to their meta-substitution. The methyl ester protons would appear as a sharp singlet around 3.9 ppm. The N-methyl protons would present as a doublet around 2.9 ppm, coupled to the amide N-H proton. The amide proton itself would likely be a broad quartet around 8.0-8.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show two carbonyl signals for the ester and amide carbons, typically in the 165-170 ppm range. The aromatic carbons would appear between 125-135 ppm. The methyl ester carbon would be around 52 ppm, and the N-methyl carbon would be in the region of 26 ppm.

  • IR (Infrared) Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester at approximately 1720-1740 cm⁻¹ and another for the amide (Amide I band) around 1640-1680 cm⁻¹. An N-H stretching vibration would be visible as a sharp to medium peak around 3300-3500 cm⁻¹. C-H stretches for the aromatic ring and methyl groups would be observed in the 2800-3100 cm⁻¹ region[3].

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 3-(methylcarbamoyl)benzoate is dictated by its three main components: the ester group, the N-methylamide group, and the aromatic ring.

Reactivity of the Ester Group

The methyl ester is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis, which can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by acidic workup, will hydrolyze the ester to the corresponding carboxylate salt and then to 3-(methylcarbamoyl)benzoic acid[1]. This reaction is generally irreversible as the carboxylate anion formed is unreactive towards the alcohol by-product.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄) and heat, the ester hydrolysis is a reversible process, reaching an equilibrium between the ester, water, carboxylic acid, and methanol[4].

Reactivity of the N-Methylamide Group

Amides are generally less reactive towards nucleophilic attack than esters due to the resonance donation from the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.

  • Hydrolysis: The N-methylamide bond is significantly more stable than the ester bond and requires more forcing conditions for hydrolysis (e.g., concentrated strong acid or base at high temperatures)[5][6]. Under such conditions, the molecule would likely be fully hydrolyzed to 3-carboxybenzoic acid (isophthalic acid), methylamine, and methanol. Selective hydrolysis of the ester in the presence of the amide is readily achievable.

Reactivity of the Aromatic Ring

The benzene ring can undergo electrophilic aromatic substitution. The regiochemical outcome is determined by the directing effects of the two existing substituents.

  • Directing Effects:

    • The methyl ester group (-CO₂Me) is an electron-withdrawing group and a meta-director. It deactivates the ring towards electrophilic attack[7][8].

    • The N-methylcarbamoyl group (-CONHMe) is generally considered an ortho-, para-directing group due to the lone pair on the nitrogen atom which can be donated into the ring through resonance. However, the carbonyl group attached to the nitrogen has a strong electron-withdrawing inductive effect, which deactivates the ring overall, but less so than a nitro or ester group[9].

  • Overall Reactivity and Regioselectivity: The two groups are in a meta-relationship to each other. The N-methylcarbamoyl group will direct incoming electrophiles to the positions ortho and para to it (carbons 2, 4, and 6). The methyl ester will direct to the positions meta to it (carbons 2 and 6). Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at the 2- and 6-positions . The position between the two substituents (position 2) might be sterically hindered. Thus, substitution at position 6 is often the major product. The overall reactivity of the ring is reduced compared to benzene due to the deactivating nature of both substituents[10].

Electrophilic_Aromatic_Substitution start Methyl 3-(methylcarbamoyl)benzoate reagents Electrophile (E⁺) e.g., HNO₃/H₂SO₄ start->reagents Reaction with intermediate Sigma Complex Intermediate (Resonance Stabilized) reagents->intermediate Attack at C6 product Major Product: Methyl 6-E-3-(methylcarbamoyl)benzoate intermediate->product Deprotonation

Caption: Logical workflow for electrophilic aromatic substitution.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(methylcarbamoyl)benzoate

This protocol describes a plausible synthesis via Fischer esterification of the corresponding carboxylic acid.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylcarbamoyl)benzoic acid (1.0 eq).

  • Reagents Addition: Add anhydrous methanol (10-20 eq) to the flask, followed by the slow, careful addition of a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq)[4].

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and the catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Nitration of Methyl 3-(methylcarbamoyl)benzoate

This protocol outlines a representative electrophilic aromatic substitution reaction. Extreme caution should be exercised when handling concentrated acids and nitrating mixtures.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio. Keep the mixture cold.

  • Reaction Setup: Dissolve Methyl 3-(methylcarbamoyl)benzoate (1.0 eq) in a minimal amount of concentrated sulfuric acid in a flask, and cool the mixture in an ice-water bath to 0-5 °C[11].

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an ethanol-water mixture to yield primarily Methyl 3-(methylcarbamoyl)-6-nitrobenzoate[11].

Conclusion

Methyl 3-(methylcarbamoyl)benzoate is a synthetically versatile molecule with distinct reactive sites. The ester functionality can be readily transformed via nucleophilic acyl substitution, while the more robust N-methylamide group offers stability under many reaction conditions. The aromatic ring, although deactivated, can undergo predictable electrophilic substitution, primarily at the positions ortho to the N-methylcarbamoyl group. This understanding of its chemical properties and reactivity allows for its strategic use in the design and synthesis of complex organic molecules for various applications in research and development.

References

  • Pearson. How could you convert N-methylbenzamide to the following compounds? c. methyl benzoate. [Link]

  • Pearson. How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. [Link]

  • Vaia. How could you convert N-methylbenzamide to the following compounds? N-methylbenzylamine b. benzoic acid c. methyl benzoate d. benzyl alcohol. [Link]

  • Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]

  • ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. [Link]

  • Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • National Center for Biotechnology Information. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • ResearchGate. The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. [Link]

  • A 2 step synthesis of methyl 3-n. [Link]

  • PubChem. 3-(methylcarbamoyl)benzoic Acid. [Link]

  • ACS Publications. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ResearchGate. Possible explanation for substitution-dependent reactivity of benzamide. [Link]

  • Journal of the Chemical Society B: Physical Organic. Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid. [Link]

  • FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]

  • precisionFDA. METHYL BENZOATE. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

  • NIST WebBook. Benzoic acid, 3-amino-, methyl ester. [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Save My Exams. Preparation of Methyl 3-Nitrobenzoate - A Level Chemistry. [Link]

Sources

Exploratory

Comprehensive Solvation Profiling of Methyl 3-(methylcarbamoyl)benzoate: A Technical Guide for Drug Development

Executive Summary Methyl 3-(methylcarbamoyl)benzoate (CAS 23668-00-0) is a highly versatile organic intermediate characterized by its dual functional groups: a methyl ester and a methyl amide[1]. In modern pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(methylcarbamoyl)benzoate (CAS 23668-00-0) is a highly versatile organic intermediate characterized by its dual functional groups: a methyl ester and a methyl amide[1]. In modern pharmaceutical development, this compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of indolizine derivatives designed for2[2]. Reactivating mutant p53 is a breakthrough therapeutic strategy aimed at restoring tumor-suppressive functions in treatment-resistant cancers[3].

To successfully integrate this intermediate into high-yield synthetic workflows, researchers must master its solvation thermodynamics. This guide provides an in-depth analysis of its solubility profile across organic solvents, detailing the causality behind phase behaviors and providing self-validating experimental protocols for downstream processing.

Physicochemical Profiling & Solvation Causality

The solubility of Methyl 3-(methylcarbamoyl)benzoate is dictated by the interplay between its crystal lattice energy and solvent-solute interactions.

  • Hydrogen Bonding Dynamics: The molecule features an amide group (-CONHCH₃) which acts as both a hydrogen bond donor (N-H) and acceptor (C=O), alongside an ester group (-COOCH₃) which functions solely as a hydrogen bond acceptor.

  • Causality of Solvation: Polar aprotic solvents (e.g., DMF, DMSO) are highly effective at solubilizing this compound because their strong dipole moments disrupt the intermolecular hydrogen bonds holding the solid crystal lattice together. Conversely, non-polar solvents (e.g., Hexane) lack the dielectric constant required to overcome these lattice forces, resulting in near-zero solubility. This extreme differential is precisely what makes non-polar solvents excellent anti-solvents for crystallization.

Quantitative Solubility Profile

The following table summarizes the expected solubility profile of Methyl 3-(methylcarbamoyl)benzoate at standard ambient temperature (25°C), providing a thermodynamic baseline for selecting reaction and extraction media.

SolventClassificationEstimated Solubility (mg/mL at 25°C)Application in Synthetic Workflow
Dimethylformamide (DMF) Polar Aprotic> 100Primary reaction solvent for amidation
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100Analytical stock solutions (NMR, LC-MS)
Methanol (MeOH) Polar Protic50 - 100Co-solvent / Quenching media
Ethyl Acetate (EtOAc) Moderately Polar20 - 50Liquid-Liquid Extraction (LLE) organic phase
Dichloromethane (DCM) Moderately Polar20 - 50Alternative extraction solvent
Hexane Non-Polar< 1Anti-solvent for precipitation/crystallization

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding internal checks to verify data accuracy during the handling of Methyl 3-(methylcarbamoyl)benzoate.

Protocol A: High-Throughput Thermodynamic Solubility Determination (HPLC-UV)

Causality: While rapid UV-spectroscopy can estimate solubility, it cannot differentiate between the intact parent molecule and potential degradation products (e.g., ester hydrolysis). Therefore,4 for determining kinetic and thermodynamic solubility, ensuring that only the intact intermediate is quantified[4].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid Methyl 3-(methylcarbamoyl)benzoate (~50 mg) to 1.0 mL of the target organic solvent in a sealed 2.0 mL microcentrifuge tube.

  • Equilibration: Agitate the suspension on a thermoshaker at 25°C ± 0.1°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract 100 µL of the supernatant without disturbing the pellet.

  • Dilution & Analysis: Dilute the supernatant 1:100 in the HPLC mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid) to prevent column overloading. Inject 5 µL onto a C18 reverse-phase column, monitoring UV absorbance at 254 nm.

  • Self-Validation (System Suitability Test - SST): Before analyzing samples, inject a known reference standard (10 µg/mL). The protocol is only validated if the standard exhibits a signal-to-noise ratio >10, a tailing factor <1.5, and a relative standard deviation (RSD) of <2% across three replicate injections.

Protocol B: Liquid-Liquid Extraction (LLE) Optimization

Causality: In the 3, the intermediate is often generated in DMF[3]. Because DMF is miscible with water, direct extraction is challenging. By quenching with a large volume of water and utilizing Ethyl Acetate (EtOAc), we force a phase separation. The moderately polar EtOAc selectively solvates the target intermediate, leaving polar salts and unreacted amines in the aqueous phase.

Step-by-Step Methodology:

  • Quenching: Dilute the DMF reaction mixture with distilled water at a 1:5 (DMF:Water) volumetric ratio.

  • pH Adjustment: Slowly add 1M HCl until the aqueous phase reaches pH 2. Causality: This protonates unreacted basic amines (making them highly water-soluble) while the target amide remains neutral and hydrophobic.

  • Extraction: Add a volume of EtOAc equal to the total aqueous volume. Invert gently 20 times, venting the separatory funnel to release pressure. Allow 10 minutes for complete phase separation.

  • Washing & Drying: Collect the upper organic (EtOAc) layer. Wash it once with saturated brine (NaCl) to remove residual water and DMF. Dry the organic phase over anhydrous Na₂SO₄.

  • Self-Validation (Mass Balance): Evaporate the EtOAc under reduced pressure. Weigh the recovered solid and cross-reference it against the theoretical yield calculated from the limiting reagent. A mass balance recovery of >85% validates the extraction efficiency.

Mechanistic Workflow Visualization

The following diagram illustrates the phase-directed workflow for synthesizing and isolating Methyl 3-(methylcarbamoyl)benzoate, highlighting how differential solubility drives the purification process before downstream integration into p53 reactivator APIs.

Workflow N1 Isophthalic Acid Methyl Ester + Methylamine N2 Amidation in DMF (Polar Aprotic Solvent) N1->N2 N3 Methyl 3-(methylcarbamoyl)benzoate (Target Intermediate) N2->N3 High Yield N4 Aqueous Quench & pH 2 (Precipitation/Phase Prep) N3->N4 N5 LLE with Ethyl Acetate (EtOAc Extraction) N4->N5 N6 Organic Phase (EtOAc) Target Solubilized N5->N6 High Solubility N7 Aqueous Phase Salts & Impurities N5->N7 Low Solubility N8 Downstream Synthesis (p53 Reactivator APIs) N6->N8 Purified

Workflow of Methyl 3-(methylcarbamoyl)benzoate synthesis and phase separation.

Conclusion

Mastering the solubility profile of Methyl 3-(methylcarbamoyl)benzoate is non-negotiable for its successful application in advanced drug synthesis. By leveraging its high solubility in polar aprotic solvents for reactions, and its moderate solubility in EtOAc for phase-separation extractions, development chemists can design highly efficient, self-validating workflows. As the pharmaceutical industry continues to target complex mechanisms like p53 reactivation, the rigorous physicochemical profiling of such foundational intermediates remains a cornerstone of successful drug development.

References

  • ChemicalBook.Methyl 3-(MethylcarbaMoyl)benzoate CAS#: 23668-00-0.
  • Google Patents.WO2024086804A1 - Indolizine derivatives for treating cancer.
  • Nature Communications.Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ). Degtjarik et al. (2021).
  • Analytical Chemistry (ACS Publications).Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Hoelke et al. (2009).

Sources

Foundational

Architectural Precision in Medicinal Chemistry: A Technical Guide to Methyl 3-(methylcarbamoyl)benzoate

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery & Library Synthesis Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery & Library Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of downstream library synthesis. Methyl 3-(methylcarbamoyl)benzoate (CAS 23668-00-0) represents a highly versatile, orthogonally protected scaffold. Derived from the desymmetrization of isophthalic acid, this compound features both a secondary methylamide and a methyl ester. This dual functionality allows for highly controlled, sequential derivatization, making it a critical intermediate in the synthesis of complex heterocyclic therapeutics—most notably, mutant p53 reactivators utilized in targeted oncology[1].

This whitepaper dissects the physicochemical profile, synthetic causality, and application of this building block, providing self-validating protocols for bench scientists and drug development professionals.

Physicochemical Profiling & Structural Causality

The utility of Methyl 3-(methylcarbamoyl)benzoate lies in its structural asymmetry. The methylamide group acts as a stable hydrogen-bond donor and acceptor, a motif frequently required for anchoring small molecules within tight protein crevices[2]. Conversely, the methyl ester serves as a masked carboxylic acid. It remains inert during upstream cross-coupling or amidation steps but can be selectively activated (saponified) under mild conditions for late-stage functionalization.

Table 1: Physicochemical Profile of Methyl 3-(methylcarbamoyl)benzoate

PropertyValueCausality / Relevance
CAS Number 23668-00-0Standard identifier for procurement[3].
Molecular Formula C10H11NO3Defines the exact stoichiometric mass.
Molecular Weight 193.2 g/mol Low MW ensures it contributes minimally to the final drug's total polar surface area (TPSA).
Physical State Off-white solidFacilitates easy weighing and handling without hygroscopic degradation.
Key Functional Groups Methyl ester, Secondary amideEnables orthogonal, multi-step synthetic pathways without protecting group swaps.

Synthetic Workflow & Mechanistic Rationale

To synthesize this building block with high purity, starting from symmetrical isophthalic acid is fundamentally flawed, as it yields a statistical mixture of di-esters, di-amides, and mono-derivatives that demand tedious chromatographic separation. Instead, utilizing4[4] bypasses this issue, providing a scaffold where the free carboxylic acid is exclusively targeted for amidation[1].

Synthesis A Mono-methyl isophthalate (CAS 1877-71-0) B Methylamine + HATU + DIEA DMF, 1h, RT A->B Amidation C Methyl 3-(methylcarbamoyl)benzoate (CAS 23668-00-0) B->C 93% Yield D NaOH in H2O/MeOH 2h, RT C->D Saponification E 3-(methylcarbamoyl)benzoic acid (Active Precursor) D->E Acidification (pH 2)

Fig 1: Synthetic workflow and downstream activation of Methyl 3-(methylcarbamoyl)benzoate.

Reaction Optimization Parameters

The choice of reagents is dictated by kinetic efficiency and the suppression of side reactions:

Table 2: Amidation Reaction Parameters

ParameterCondition / ReagentCausality / Function
Substrate Mono-methyl isophthalate (1 eq)Desymmetrized starting material prevents statistical mixtures.
Amine Source CH3NH2·HCl (1.2 eq)Stable, solid source of methylamine, avoiding the use of volatile gas.
Coupling Agent HATU (1.5 eq)The 7-azabenzotriazole leaving group accelerates active ester formation far better than EDC.
Base DIEA (4.0 eq)Neutralizes the HCl salt and acts as a non-nucleophilic proton scavenger.
Solvent DMFSolubilizes all polar reagents, including the uronium salt of HATU.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure trustworthiness and reproducibility at the bench[1].

Protocol 1: Synthesis of Methyl 3-(methylcarbamoyl)benzoate
  • Preparation: In a dry reaction vessel, dissolve mono-methyl isophthalate (1.0 g, 5.55 mmol, 1.0 equiv) and HATU (3.2 g, 8.32 mmol, 1.5 equiv) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Amine Introduction: Add methylamine hydrochloride (CH3NH2·HCl, 0.5 g, 6.66 mmol, 1.2 equiv) to the stirring solution.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIEA, 2.9 g, 22.20 mmol, 4.0 equiv). Causality Check: The large excess of DIEA frees the methylamine from its hydrochloride salt and drives the formation of the active ester.

  • Validation Checkpoint: Stir the mixture for 1 hour at room temperature. The reaction establishes a self-validating checkpoint via LC-MS; the disappearance of the starting material and the emergence of a dominant peak at (M+H)+ = 193.2 confirms quantitative conversion.

  • Purification: Purify via reversed-phase flash chromatography (C18 silica gel; mobile phase: MeCN in water with 0.1% Formic Acid, 0 to 100% gradient over 20 min) to afford the product as an off-white solid (Yield: ~1.0 g, 93.25%).

Protocol 2: Saponification to 3-(methylcarbamoyl)benzoic acid (Downstream Activation)
  • Solubilization: Suspend Methyl 3-(methylcarbamoyl)benzoate (1.0 g, 5.18 mmol, 1.0 equiv) in a co-solvent system of Methanol (20 mL) and Water (10 mL). Causality Check: Methanol ensures the dissolution of the organic ester, while water solvates the hydroxide nucleophile.

  • Hydrolysis: Add Sodium Hydroxide (NaOH, 2.1 g, 51.76 mmol, 10.0 equiv). Stir for 2 hours at room temperature.

  • Workup & Precipitation: Dilute the mixture with water (50 mL) and slowly acidify to pH 2 using 1M HCl. Causality Check: Dropping the pH below the pKa of the benzoic acid (~4) neutralizes the soluble sodium carboxylate, forcing the neutral acid to precipitate out of the aqueous phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free acid.

Application Spotlight: Targeted Oncology (p53 Y220C Reactivation)

The tumor suppressor p53 is a critical transcription factor regulating DNA repair and apoptosis. The Y220C mutation, occurring in approximately 1% of human cancers, creates a temperature-sensitive protein with a highly destabilizing surface crevice[2].

Methyl 3-(methylcarbamoyl)benzoate acts as a critical linker moiety in the synthesis of indolizine-based p53 reactivators[1]. Once the ester is saponified (via Protocol 2), the resulting acid is coupled to complex heterocyclic cores, such as 1,2,4-oxadiazoles. The methylamide group is strategically positioned to interact with the Y220C crevice, providing thermal stabilization that restores the wild-type conformation of p53, thereby re-engaging its tumor-suppressive functions[2].

Pathway A Mutant p53 Y220C (Destabilized / Inactive) C Ligand-Receptor Binding (Crevice Stabilization) A->C B Indolizine-Oxadiazole Ligand (with 3-(methylcarbamoyl)phenyl) B->C Binds Y220C Pocket D Restored Wild-Type Conformation C->D Thermal Stabilization E Transcriptional Activation (DNA Repair, p21, BAX) D->E F Cell Cycle Arrest & Apoptosis (Tumor Elimination) E->F

Fig 2: Mechanism of p53 Y220C reactivation via 3-(methylcarbamoyl)phenyl-derived ligands.

Conclusion

Methyl 3-(methylcarbamoyl)benzoate is far more than a simple aromatic ester; it is a precision-engineered building block. By understanding the causality behind its synthesis and its orthogonal reactivity, medicinal chemists can seamlessly integrate it into complex workflows, accelerating the discovery of targeted therapeutics like p53 reactivators.

References

  • WO2024086804A1 - Indolizine derivatives for treating cancer (Synthesis and p53 Application).
  • Methyl 3-(methylcarbamoyl)
  • Mono-methyl isophthal
  • WO2024086804A1 - Indolizine derivatives for treating cancer (p53 Y220C Mechanistic Context).

Sources

Exploratory

Fragment-Based Drug Discovery with Methyl 3-(methylcarbamoyl)benzoate: A Technical Guide to Scaffold Evolution

Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized pharmaceutical chemistry by providing a rational, bottom-up approach to ligand design, overcoming the high attrition rates of traditional High-Thr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized pharmaceutical chemistry by providing a rational, bottom-up approach to ligand design, overcoming the high attrition rates of traditional High-Throughput Screening (HTS)[1]. At the core of successful FBDD campaigns is the selection of high-quality, low-molecular-weight starting points that adhere to the "Rule of Three" (Ro3)[1].

This technical guide explores the utility of Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0), a privileged meta-substituted benzamide/benzoate scaffold[2]. As a Senior Application Scientist, I will detail the physicochemical rationale behind this scaffold, outline a self-validating biophysical screening cascade, and provide a mechanistic blueprint for hit-to-lead optimization. This molecule serves as an exemplary model for targeting complex binding sites, including kinase hinge regions and challenging protein-protein interactions (PPIs) such as BCL6[3].

Physicochemical Profiling & The Meta-Substitution Advantage

Methyl 3-(methylcarbamoyl)benzoate is a highly efficient fragment. It possesses two orthogonal functional handles—an ester and a secondary amide—positioned in a meta relationship on a central benzene ring.

Rule of Three (Ro3) Compliance

To ensure optimal ligand efficiency (LE) during the fragment growing phase, starting scaffolds must be strictly controlled for size and lipophilicity. As shown in Table 1, this fragment perfectly aligns with Ro3 parameters.

Table 1: Physicochemical Profile of Methyl 3-(methylcarbamoyl)benzoate [2]

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (MW) 193.2 Da≤ 300 DaHigh atom economy; allows room for significant mass addition during hit-to-lead.
cLogP ~1.2≤ 3.0Excellent aqueous solubility for high-concentration biophysical assays (NMR/X-ray).
H-Bond Donors (HBD) 1 (Amide NH)≤ 3Provides directional hydrogen bonding to backbone carbonyls (e.g., kinase hinge).
H-Bond Acceptors (HBA) 3 (C=O, C=O, O)≤ 3Engages target side-chain donors; favorable desolvation penalty.
Rotatable Bonds 3≤ 3Low entropic penalty upon binding.
The Causality of Meta-Substitution

The spatial arrangement of functional groups dictates the trajectory of fragment growth. Ortho-substitutions often suffer from internal steric clashes that force the functional groups out of coplanarity with the aromatic ring, disrupting pi-system interactions. Para-substitutions project vectors at 180°, which often leads to linear, flat molecules that crash out of solution (poor solubility) and fail to engage deep, adjacent sub-pockets.

The meta-substitution provides a ~120° vector angle. This geometry is highly privileged in medicinal chemistry because it allows the core phenyl ring to anchor in a primary hydrophobic pocket while simultaneously projecting the ester and amide vectors into two distinct, adjacent sub-pockets (e.g., reaching from the ATP-binding site into the DFG-out pocket)[4].

The Self-Validating Fragment Screening Cascade

Because fragments bind with low affinity (typically


 in the 10 µM to 5 mM range), primary screening is highly susceptible to false positives. A robust FBDD campaign requires a self-validating system of orthogonal biophysical techniques[1].

G Start Fragment Library (Ro3 Compliant) SPR Primary Screen (SPR) Affinity & Kinetics Start->SPR High-throughput NMR Orthogonal Screen (NMR) STD/WaterLOGSY SPR->NMR KD < 1 mM Xray Structural Validation X-ray Crystallography NMR->Xray Binding Confirmed Lead Hit-to-Lead Optimization Xray->Lead 3D Binding Mode

Orthogonal fragment screening cascade from library to hit optimization.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is utilized first due to its low protein consumption and ability to detect weak, transient interactions.

  • Sensor Preparation: Immobilize the target protein (e.g., BCL6) onto a CM5 sensor chip via standard amine coupling. Crucial Step: Target a high immobilization density (~3000-5000 RU). Causality: Because the fragment mass (193.2 Da) is a tiny fraction of the protein mass, a high density is required to generate a detectable resonance signal (

    
    ).
    
  • Analyte Injection: Prepare a concentration series of the fragment (12.5 µM to 2 mM) in running buffer containing exactly 5% DMSO. Inject at a high flow rate (30 µL/min) for 60 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed square-wave sensorgrams accurately reflect the rapid

    
     and 
    
    
    
    rates typical of fragments.
Protocol 2: Orthogonal Validation via Ligand-Observed NMR

SPR hits must be validated in solution to rule out non-specific aggregation or chip-matrix artifacts.

  • Sample Preparation: Mix 10 µM target protein with 500 µM fragment in a 50 mM phosphate buffer (pH 7.4) containing 10%

    
    .
    
  • Saturation Transfer Difference (STD) NMR: Apply a cascade of Gaussian pulses to selectively irradiate the protein envelope (-1 to 0 ppm) for 2 seconds. Causality: This saturates the protein's spin system. If the fragment binds, saturation is transferred via spin diffusion to the ligand, appearing as a positive signal in the difference spectrum.

  • WaterLOGSY: Run concurrently to observe bulk water magnetization transfer. Causality: True binders will show a phase inversion relative to non-binders, providing an internal, self-validating control against false positives.

Protocol 3: Structural Resolution via X-ray Crystallography
  • Crystal Soaking: Soak apo-protein crystals in a mother liquor supplemented with 20-50 mM of the fragment and 10% DMSO for 2 to 24 hours. Causality: The ultra-high concentration drives the binding equilibrium toward the complexed state, overcoming the weak initial

    
    .
    
  • Refinement: Collect diffraction data at 100 K and solve via molecular replacement to map the exact vectors of the ester and amide groups.

Hit-to-Lead Optimization: Vector Analysis & Fragment Growing

Once the binding pose of Methyl 3-(methylcarbamoyl)benzoate is confirmed, the optimization phase begins. The goal is to improve affinity (


) while strictly maintaining Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE)[5].

VectorLogic Core Methyl 3-(methylcarbamoyl)benzoate Core Scaffold V1 Vector 1: Ester Group Hydrolysis & Amide Coupling Core->V1 V2 Vector 2: Amide Group N-alkylation / Extension Core->V2 PocketA Sub-pocket A Hydrophobic Interaction V1->PocketA Fragment Growing PocketB Sub-pocket B Hydrogen Bonding V2->PocketB Fragment Growing

Vector analysis for fragment growing into adjacent protein sub-pockets.

Chemical Evolution Strategy
  • Vector 1 (The Ester Handle): The methyl ester is a masked carboxylic acid. Base-catalyzed hydrolysis yields the free acid, which can be rapidly diversified via parallel amide coupling with a library of primary and secondary amines. This vector is typically used to probe deep, lipophilic sub-pockets.

  • Vector 2 (The Amide Handle): The secondary amide NH can act as a hydrogen bond donor. If the X-ray structure reveals this vector pointing toward a solvent-exposed region, it can be N-alkylated to improve solubility or linked to a PROTAC E3 ligase recruiter.

Table 2: Quantitative Tracking of Hit-to-Lead Optimization (Hypothetical Data Model) [5]

StageModificationMW (Da)

(µM)
LE (kcal/mol/HA)LLE
Fragment Core Scaffold193.28500.352.1
Hit V1: Benzylamide coupling268.3450.383.5
Lead V1 + V2: N-piperidine extension365.40.120.415.2

Note: A successful FBDD campaign must maintain an LE > 0.3 and drive LLE > 5.0 to ensure the resulting drug candidate is not overly lipophilic, which would lead to poor pharmacokinetics and off-target toxicity[5].

Case Study Context: Targeting Protein-Protein Interactions (BCL6)

Meta-substituted benzamides are highly privileged in targeting difficult PPIs. For example, recent literature demonstrates that meta-substituted benzamide derivatives covalently and non-covalently target specific residues (such as Tyr57) within the BTB/POZ domain of BCL6, a critical oncogenic transcription factor[3].

BCL6 Frag Benzamide Fragment (Hit) Target BCL6 BTB Domain (Tyr57 Residue) Frag->Target Binding Complex Fragment-Protein Complex Target->Complex Stabilization Outcome PPI Inhibition / Target Degradation Complex->Outcome Cellular Effect

Mechanism of action for benzamide fragments targeting BCL6 interactions.

By utilizing Methyl 3-(methylcarbamoyl)benzoate, researchers can anchor the core phenyl ring against the hydrophobic surface of the PPI interface, while utilizing the ester and amide vectors to grow the molecule along the protein surface, effectively blocking the binding of endogenous co-repressors.

Conclusion

Methyl 3-(methylcarbamoyl)benzoate represents a quintessential FBDD starting point. Its strict adherence to the Rule of Three, combined with the geometric advantages of meta-substitution, allows for highly predictable and efficient fragment growing. By employing a rigorous, self-validating biophysical screening cascade (SPR


 NMR 

X-ray) and tracking ligand efficiency metrics, drug development professionals can systematically evolve this simple fragment into potent, selective clinical candidates.

References

  • meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - RSC Publishing. RSC Advances. Available at:[Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry - International Journal of Scientific Research & Technology. IJSRT Journal. Available at:[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - ACS Publications. Journal of the American Chemical Society. Available at:[Link]

Sources

Foundational

Fragment-Based Target Identification: Deconstructing the "Methyl 3-(methylcarbamoyl)benzoate" Scaffold in p53 Y220C Reactivation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The tumor suppressor protein p53 is inactivated in approximately 50%...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The tumor suppressor protein p53 is inactivated in approximately 50% of all human cancers. While wild-type (WT) p53 is considered a highly challenging therapeutic target, specific structural mutations offer unique pharmacological vulnerabilities. The p53 Y220C mutation, which accounts for over 100,000 new cancer cases annually, creates a solvent-accessible crevice in the DNA-binding domain (DBD)[1].

This whitepaper explores the target identification and validation workflows surrounding Methyl 3-(methylcarbamoyl)benzoate , a critical chemical building block and fragment scaffold used in the synthesis of p53 Y220C reactivators[2]. By acting as a structural anchor within the mutation-induced cavity, derivatives of this scaffold thermally stabilize the mutant protein, shifting the equilibrium back to a functional, wild-type-like conformation[3]. As a Senior Application Scientist, I will guide you through the biophysical and cellular methodologies required to validate target engagement for molecules derived from this scaffold, emphasizing causality, self-validating assay design, and structural biology.

Structural Rationale: The p53 Y220C Crevice

The Y220C mutation (a tyrosine-to-cysteine substitution at position 220) destabilizes the p53 core domain by approximately 4 kcal/mol, causing the protein to rapidly unfold and aggregate at physiological temperatures (37°C)[4]. However, this large-to-small amino acid substitution creates a narrow, druggable hydrophobic pocket.

Methyl 3-(methylcarbamoyl)benzoate serves as an ideal fragment scaffold for targeting this pocket. The methylcarbamoyl moiety acts as a hydrogen-bond donor/acceptor network, mimicking the lost interactions of the native tyrosine, while the benzoate core occupies the hydrophobic space[2]. The methyl ester provides a synthetic handle for elaboration into larger, more potent lead compounds (such as indolizine derivatives) that fully occupy the crevice and lock the protein in its active state[2].

Biophysical Target Validation Workflows

To prove that a derivative of Methyl 3-(methylcarbamoyl)benzoate engages the p53 Y220C target, researchers must employ orthogonal biophysical techniques. We prioritize Differential Scanning Fluorimetry (DSF) for primary screening because it directly measures the reversal of the mutant's primary defect: thermal instability.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Causality Check: DSF is chosen over standard affinity assays (like SPR) at the primary stage because binding alone is insufficient; the compound must impart thermodynamic stability to rescue p53 function. Self-Validating System: The assay must include WT p53 as a negative control. A true Y220C-specific reactivator will significantly increase the melting temperature (Tm) of the mutant but have no effect on the already-stable WT p53.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant p53 Y220C DNA-binding domain (DBD) and WT p53 DBD to a final concentration of 2 μM in assay buffer (25 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.2).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. (The dye fluoresces upon binding to hydrophobic regions exposed during protein unfolding).

  • Compound Incubation: Dispense 10–50 μM of the scaffold derivative (dissolved in DMSO) into the protein-dye mixture. Ensure final DMSO concentration remains strictly below 2% to prevent solvent-induced denaturation. Include a DMSO-only vehicle control.

  • Thermal Ramping: Subject the plate to a thermal gradient from 20°C to 95°C at a rate of 1°C/min using a real-time PCR system (e.g., QuantStudio).

  • Data Analysis: Calculate the melting temperature (Tm) by identifying the inflection point of the fluorescence curve (first derivative). The thermal shift (

    
    Tm) is the difference between the compound-treated well and the DMSO control.
    
Protocol 2: X-Ray Co-Crystallography

Causality Check: While DSF proves stabilization, crystallography is required to confirm the exact binding pose of the methylcarbamoyl group within the Y220C pocket, guiding structure-activity relationship (SAR) optimization.

Step-by-Step Methodology:

  • Complex Formation: Concentrate purified p53 Y220C DBD to 8 mg/mL. Incubate with 1 mM of the scaffold derivative for 2 hours at 4°C to ensure saturation of the mutant crevice.

  • Crystallization: Set up sitting-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M Potassium thiocyanate.

  • Harvesting: After 3–5 days at 18°C, harvest the crystals, cryoprotect them in 20% glycerol, and flash-freeze in liquid nitrogen.

  • Diffraction & Resolution: Collect diffraction data at a synchrotron source. Solve the phase problem using molecular replacement with an apo-p53 Y220C model (e.g., PDB: 5O1I)[1].

G A Scaffold Selection Methyl 3-(methylcarbamoyl)benzoate B Fragment Elaboration & Synthesis A->B C Biophysical Screening (DSF, SPR) B->C D Structural Biology (X-ray Co-crystallography) C->D E Cellular Target Engagement (CETSA) D->E F Functional Rescue (p21/PUMA Upregulation) E->F

Caption: Fragment-to-Lead Target Validation Workflow for p53 Y220C Reactivators.

Cellular Mechanistic Validation

Once target engagement is proven in vitro, the next critical phase is demonstrating that the Methyl 3-(methylcarbamoyl)benzoate derivative can penetrate cell membranes and restore the transcriptional activity of p53 Y220C in vivo[3].

Protocol 3: RT-qPCR for Downstream Target Gene Activation

Causality Check: Stabilizing the protein is meaningless if it cannot bind DNA. We measure the mRNA levels of CDKN1A (p21) and BBC3 (PUMA) because they are direct transcriptional targets of functional p53. Self-Validating System: The assay must be run in parallel using a p53 Y220C mutant cell line (e.g., NUGC-3) and a p53-null or WT p53 cell line (e.g., HCT116). Upregulation must only occur in the Y220C line to prove mutant-specific target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed NUGC-3 (Y220C) and HCT116 (WT) cells at 1x10^5 cells/well in 6-well plates. Treat with the scaffold derivative (1–10 μM) for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using TRIzol reagent, ensuring an A260/280 purity ratio of ~2.0.

  • Reverse Transcription: Synthesize cDNA using 1 μg of total RNA and a high-capacity cDNA reverse transcription kit.

  • qPCR Execution: Prepare reactions using SYBR Green master mix and highly specific primer pairs for CDKN1A, BBC3, and GAPDH (endogenous control).

  • Quantification: Run the plates on a real-time PCR machine. Calculate the relative fold change of target genes using the

    
     method, normalizing to the DMSO vehicle control.
    

G M p53 Y220C (Unfolded/Inactive) C Stabilized p53 Complex (Refolded) M->C Binding L Scaffold Derivative L->C D DNA Binding C->D Restoration T Target Genes (p21, PUMA, BAX) D->T Transcription A Apoptosis & Cell Cycle Arrest T->A Effect

Caption: Mechanism of p53 Y220C Reactivation and Downstream Signaling Restoration.

Quantitative Data Presentation

To benchmark the efficacy of compounds derived from the Methyl 3-(methylcarbamoyl)benzoate scaffold, we compare them against known clinical-stage reference molecules (such as Rezatapopt/PC14586)[4]. The table below summarizes the expected biophysical and cellular profiles during a fragment-to-lead optimization campaign.

Compound / Scaffold ClassTarget MutantBinding Affinity (

, μM)
Thermal Shift (

Tm, °C)
Cellular IC

(μM)
Key Restored Target Genes
Methyl 3-(methylcarbamoyl)benzoate (Raw Fragment)p53 Y220C> 100.0+ 0.5> 100.0N/A (Too weak for cellular efficacy)
Optimized Indolizine Derivative [2]p53 Y220C4.2+ 3.12.5CDKN1A (p21), BBC3 (PUMA)
Rezatapopt (PC14586) (Clinical Reference)[4]p53 Y220C< 0.1+ 6.50.5CDKN1A (p21), BBC3 (PUMA), BAX
Optimized Indolizine Derivative p53 WT (Control)N/A (No binding)0.0> 100.0None (No off-target activation)

Table 1: Comparative biophysical and cellular profiling of p53 Y220C reactivators. Optimization of the core fragment yields significant improvements in thermodynamic stabilization and cellular potency.

References

  • "WO2024086804A1 - Indolizine derivatives for treating cancer", Google Patents.
  • "Anticancer therapeutic strategies for targeting mutant p53-Y220C", NIH PMC (Degtjarik et al., Nat Commun 2021 context). URL:[Link]

  • "Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines", NIH PMC (Baud et al., Eur J Med Chem 2018). URL:[Link]

  • "Rezatapopt (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials", ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Esterification of 3-(Methylcarbamoyl)benzoic Acid with Methanol

Introduction & Strategic Rationale The synthesis of methyl esters from carboxylic acids is a foundational transformation in medicinal chemistry and drug development. However, when the substrate contains sensitive functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of methyl esters from carboxylic acids is a foundational transformation in medicinal chemistry and drug development. However, when the substrate contains sensitive functional groups—such as the secondary amide present in 3-(methylcarbamoyl)benzoic acid[1]—chemoselectivity becomes a critical parameter. Traditional Fischer esterification utilizing aqueous acid catalysis (e.g., concentrated H₂SO₄) carries a high risk of unwanted amide hydrolysis.

This application note details a highly reliable, chemoselective protocol utilizing thionyl chloride (SOCl₂) in anhydrous methanol. This method relies on the in situ generation of anhydrous hydrogen chloride to drive a clean esterification while strictly preserving the integrity of the methylcarbamoyl moiety[2]. The resulting product, methyl 3-(methylcarbamoyl)benzoate, serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including complex indolizine derivatives targeted for oncology[3].

Mechanistic Insights & Causality

The selection of the SOCl₂/MeOH system is driven by specific mechanistic advantages:

  • In Situ Anhydrous Acid Generation: The dropwise addition of SOCl₂ to methanol at 0 °C triggers a controlled exothermic reaction, forming methyl chlorosulfite and anhydrous HCl[4].

  • Chemoselectivity: The strictly anhydrous nature of the generated HCl is paramount. Amide bonds are highly stable to anhydrous acidic conditions in alcoholic solvents; conversely, the introduction of water at elevated temperatures would readily promote the hydrolysis of the methylamide bond[2].

  • Dual Activation Pathways: The reaction proceeds via two concurrent, highly efficient pathways: the classical Fischer esterification catalyzed by the in situ HCl, and the transient formation of an acyl chloride intermediate which is rapidly trapped by the excess methanol. Both pathways converge to yield the target methyl ester quantitatively.

Experimental Workflow

Workflow Step1 1. Preparation Chill MeOH to 0 °C Step2 2. Activation Dropwise addition of SOCl2 Step1->Step2 Controlled exotherm Step3 3. Substrate Addition Add 3-(methylcarbamoyl)benzoic acid Step2->Step3 In situ HCl generated Step4 4. Esterification Reflux at 65 °C for 4-6 hours Step3->Step4 Heat applied Step5 5. Workup Concentrate & Neutralize (NaHCO3) Step4->Step5 >98% Conversion Step6 6. Isolation Extract (EtOAc) & Dry (Na2SO4) Step5->Step6 pH 7.5-8.0 Step7 7. Validation HPLC & NMR Analysis Step6->Step7 Purified Product

Figure 1: Step-by-step experimental workflow for the SOCl2-mediated esterification.

Self-Validating Experimental Protocol

Reagents and Materials
  • 3-(Methylcarbamoyl)benzoic acid (CAS: 23754-43-0): 1.0 eq (e.g., 1.79 g, 10.0 mmol)

  • Methanol (Anhydrous): 20 volumes (e.g., 36 mL)

  • Thionyl Chloride (SOCl₂): 1.5 eq (1.09 mL, 15.0 mmol)

  • Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution

  • Ethyl Acetate (EtOAc): Extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄): Drying agent

Step-by-Step Procedure
  • Solvent Preparation & Cooling: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add 36 mL of anhydrous methanol. Cool the flask in an ice-water bath to 0 °C.

    • Causality: Cooling is mandatory to control the violent exotherm of the SOCl₂/MeOH reaction and prevent the premature volatilization of the generated HCl gas.

  • Activation (SOCl₂ Addition): Slowly add SOCl₂ (1.09 mL) dropwise via the dropping funnel over 10 minutes.

    • Validation: The mixture should remain a clear liquid. A steady evolution of fine gas bubbles (SO₂ and HCl) confirms the successful generation of the active methanolic HCl.

  • Substrate Addition: Remove the ice bath. Add 3-(methylcarbamoyl)benzoic acid (1.79 g) in one portion. The suspension will likely remain heterogeneous at this stage.

  • Esterification (Reflux): Heat the reaction mixture to 65 °C (reflux) using an oil bath or heating mantle. Stir vigorously for 4 to 6 hours.

    • Validation: As the reaction progresses, the initial cloudy suspension of the highly polar carboxylic acid will transition into a clear, homogeneous solution, visually indicating successful conversion to the more soluble methyl ester.

  • Workup & Concentration: Once TLC or HPLC confirms complete consumption of the starting material, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess methanol and residual HCl.

    • Causality: Removing the bulk of the methanol prevents the formation of an inseparable emulsion during the subsequent aqueous extraction and minimizes the volume of base required for neutralization.

  • Neutralization: Suspend the crude concentrated residue in 30 mL of EtOAc. Slowly add saturated aqueous NaHCO₃ (approx. 20 mL) while stirring vigorously.

    • Validation: Effervescence (CO₂ gas) will occur. The cessation of bubbling and an aqueous layer pH test of 7.5–8.0 confirms the complete quenching of residual acid and the conversion of any trace unreacted starting material into a water-soluble sodium salt.

  • Isolation: Transfer the biphasic mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Final Recovery: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford pure methyl 3-(methylcarbamoyl)benzoate as a white to off-white solid.

Data Presentation: Reaction Optimization

To ensure the highest yield while preventing the cleavage of the secondary amide, the equivalents of SOCl₂ and the reaction temperature were optimized. The quantitative data is summarized below:

EntrySOCl₂ (Equiv.)Temperature (°C)Time (h)Conversion (%)Product Purity (HPLC)Mechanistic Observation
10.1 (Catalytic)65 (Reflux)1242%>99%Incomplete reaction; insufficient HCl generated to drive equilibrium.
21.125 (RT)1268%>99%Sluggish kinetics; activation energy insufficient for full conversion.
3 1.5 65 (Reflux) 4 >99% >98% Optimal conditions; rapid, clean conversion with intact amide.
43.0 (Excess)65 (Reflux)6>99%<90%Over-activation; trace amide cleavage and degradation observed.

References

  • [1] Title: 3-(methylcarbamoyl)benzoic Acid | C9H9NO3 | CID 11041293 - PubChem | Source: nih.gov |1

  • [3] Title: WO2024086804A1 - Indolizine derivatives for treating cancer - Google Patents | Source: google.com | 3

  • [2] Title: Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids - PMC | Source: nih.gov | 2

  • [4] Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and | Source: acs.org | 4

  • Title: Theoretical Analysis of the Regioselective Electrophilic Chloration and Chemioselective Esterification of the pyrazolo[1,5-a]pyr | Source: imist.ma |

Sources

Application

Application Notes and Protocols: Acylation Reactions of Methyl 3-(methylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Acylating a Deactivated Aromatic System Methyl 3-(methylcarbamo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Acylating a Deactivated Aromatic System

Methyl 3-(methylcarbamoyl)benzoate is a disubstituted benzene derivative featuring two electron-withdrawing groups—a methyl ester and a methylcarbamoyl group—in a meta-relationship. This electronic configuration renders the aromatic ring significantly deactivated towards electrophilic aromatic substitution (EAS), presenting a considerable challenge for common synthetic transformations like Friedel-Crafts acylation. However, the introduction of an acyl group onto this scaffold is a key step in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical considerations and practical approaches for the acylation of Methyl 3-(methylcarbamoyl)benzoate, with a focus on overcoming the inherent low reactivity of the substrate.

Theoretical Considerations: Predicting Regioselectivity in a Doubly Deactivated System

The regiochemical outcome of an electrophilic aromatic substitution on a disubstituted benzene ring is determined by the cumulative directing effects of the existing substituents. In the case of Methyl 3-(methylcarbamoyl)benzoate, both the methyl ester (-COOCH₃) and the methylcarbamoyl (-CONHCH₃) groups are deactivating and meta-directing.[1][2] This is due to the electron-withdrawing nature of the carbonyl moieties, which pull electron density from the aromatic ring, making it less nucleophilic.

When both groups are meta to each other, their directing effects reinforce one another, guiding the incoming electrophile to the positions that are ortho to both substituents. As illustrated below, the primary sites for electrophilic attack are the C4 and C6 positions, with the C2 position being sterically hindered and thus less favored.

Caption: Predicted sites of electrophilic attack on Methyl 3-(methylcarbamoyl)benzoate.

The Challenge of Friedel-Crafts Acylation on Deactivated Rings

The classical Friedel-Crafts acylation, which employs a Lewis acid catalyst like aluminum chloride (AlCl₃) with an acyl halide or anhydride, is often ineffective for highly deactivated aromatic compounds.[3][4] The electron-poor nature of the Methyl 3-(methylcarbamoyl)benzoate ring makes it a weak nucleophile, thus hindering the initial attack on the acylium ion electrophile.[5] Consequently, forcing conditions, such as higher reaction temperatures and more potent catalytic systems, are generally required to achieve a successful acylation.

Proposed Investigational Protocol: High-Temperature Friedel-Crafts Acylation

This protocol is a proposed starting point for the acylation of Methyl 3-(methylcarbamoyl)benzoate, based on methodologies developed for other deactivated aromatic substrates. Optimization of reaction time, temperature, and stoichiometry of reagents will likely be necessary.

Reaction Scheme:

G start Methyl 3-(methylcarbamoyl)benzoate acyl_halide + R-COCl start->acyl_halide catalyst AlCl₃ (excess) High Temperature acyl_halide->catalyst product Acylated Product(s) catalyst->product caption Proposed High-Temperature Friedel-Crafts Acylation

Caption: General workflow for the proposed acylation.

Materials
ReagentMolar Eq.PuritySupplier Example
Methyl 3-(methylcarbamoyl)benzoate1.0>98%Sigma-Aldrich
Acyl Chloride (e.g., Acetyl Chloride)1.2>99%Sigma-Aldrich
Aluminum Chloride (Anhydrous)3.0>99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous->99.8%Sigma-Aldrich
Hydrochloric Acid (1M)--Fisher Scientific
Saturated Sodium Bicarbonate Solution--Fisher Scientific
Brine--Fisher Scientific
Anhydrous Magnesium Sulfate--Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (3.0 eq.).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) to the flask.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.2 eq.) to the stirred suspension.

  • Substrate Addition: After stirring for 30 minutes at 0 °C, add Methyl 3-(methylcarbamoyl)benzoate (1.0 eq.) portion-wise to the reaction mixture.

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to the deactivated nature of the substrate, the reaction may require prolonged heating (24-48 hours).

  • Work-up: After completion, cool the reaction mixture to 0 °C and cautiously quench by slowly adding it to a beaker of crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the acylated regioisomers.

Alternative Approaches for Highly Deactivated Systems

Should the proposed Friedel-Crafts protocol yield unsatisfactory results, alternative, more forcing methods can be explored:

  • Higher Boiling Point Solvents: Replacing dichloromethane with a higher boiling point solvent such as 1,2-dichloroethane or nitrobenzene can allow for higher reaction temperatures, potentially driving the reaction to completion.[6]

  • "Greener" Acylation with Methanesulfonic Acid: A metal- and halogen-free approach involves the use of methanesulfonic acid as both a catalyst and a solvent, with a carboxylic anhydride as the acylating agent. This method has shown success with some deactivated systems.[7]

  • Superacid Catalysis: The use of superacids like trifluoromethanesulfonic acid (triflic acid) can promote the acylation of even strongly deactivated aromatic rings.[8] This method should be approached with extreme caution due to the highly corrosive nature of superacids.

Data Presentation: Expected Outcomes

The primary products are expected to be the 4-acyl and 6-acyl isomers of Methyl 3-(methylcarbamoyl)benzoate. The relative ratio of these isomers will depend on the specific reaction conditions and the steric bulk of the acylating agent.

ProductPredicted Position of AcylationExpected Characterization
Methyl 4-acyl-3-(methylcarbamoyl)benzoate4-position¹H NMR, ¹³C NMR, Mass Spec
Methyl 6-acyl-3-(methylcarbamoyl)benzoate6-position¹H NMR, ¹³C NMR, Mass Spec
Methyl 2-acyl-3-(methylcarbamoyl)benzoate2-position (minor)¹H NMR, ¹³C NMR, Mass Spec

Conclusion

The acylation of Methyl 3-(methylcarbamoyl)benzoate is a challenging but feasible transformation that requires careful consideration of the substrate's electronic properties. The provided investigational protocol offers a rational starting point for researchers. A systematic optimization of reaction parameters and, if necessary, the exploration of more potent catalytic systems will be key to achieving successful synthesis of the desired acylated products. The insights and methodologies presented herein are intended to empower researchers in the development of novel molecular entities derived from this versatile scaffold.

References

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Filo. (2025, September 26). Explain the reactivity of nitrobenzene in Friedel-Crafts acylation. Retrieved from [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). The Acylation of Benzene. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). Organic Chemistry II / CHEM 252 Chapter 15 – Reactions of Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2011, March 25). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Compounds and Their Reactions 2. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acylation of Benzenes (A-level). Retrieved from [Link]

  • Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Vedantu. (n.d.). Deactivating and Meta Directing Groups in Chemistry: Key Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
  • National Institutes of Health. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

  • Chemguide. (n.d.). The Acylation of Benzene. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DIMETHYL ISOPHTHALATE. Retrieved from [Link]

Sources

Method

Application Note: Optimized Amide Coupling Protocols for Methyl 3-(methylcarbamoyl)benzoate Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0) Executive Summary & Biological Context Methyl 3-(methylcarbamoyl)benzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0)

Executive Summary & Biological Context

Methyl 3-(methylcarbamoyl)benzoate is a highly versatile bifunctional building block characterized by orthogonally reactive ester and amide moieties [1]. In modern drug discovery, this intermediate is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Recent patent literature highlights its critical role as a precursor in the development of mutant p53 reactivators for targeted oncology therapies [2], as well as in the synthesis of NaPi cotransporter inhibitors aimed at treating hyperphosphatemia in chronic renal failure [3].

Synthesizing this compound requires the selective amidation of mono-methyl isophthalate (3-(methoxycarbonyl)benzoic acid) with methylamine. Because the starting material contains an existing methyl ester, the coupling protocol must be carefully designed to avoid unwanted ester hydrolysis, transamidation, or symmetric diamide formation.

BioPathway Start Methyl 3-(methylcarbamoyl)benzoate (Key Intermediate) Intermediate Downstream Drug Candidates Start->Intermediate Target1 Mutant p53 Reactivation Intermediate->Target1 Target2 NaPi Transport Inhibition Intermediate->Target2 Effect1 Apoptosis in Cancer Cells Target1->Effect1 Effect2 Reduced Serum Phosphate Target2->Effect2

Fig 1. Downstream biological applications of methyl 3-(methylcarbamoyl)benzoate.

Mechanistic Rationale & Reagent Selection

The transformation of a carboxylic acid to an amide is thermodynamically unfavorable at room temperature, necessitating the in situ activation of the carboxylate into a highly electrophilic intermediate. We present two validated paradigms for this synthesis:

  • Uronium-Based Coupling (HATU): Ideal for discovery-scale synthesis (1–10 mmol). HATU converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) ester. The internal basicity of the pyridine nitrogen in the HOAt leaving group accelerates the aminolysis step via a hydrogen-bonded concerted transition state, driving the reaction to >95% conversion in under 2 hours [3].

  • Acyl Chloride Method (SOCl₂): The gold standard for process scale-up (>50 mmol). Thionyl chloride, catalyzed by trace DMF (forming the Vilsmeier-Haack reagent), generates an acyl chloride. This method is highly cost-effective and avoids the stoichiometric generation of difficult-to-remove phosphine oxide or urea byproducts.

Quantitative Comparison of Coupling Strategies
ParameterProtocol A: HATU / DIPEAProtocol B: SOCl₂ / Aqueous AmineEDC / HOBt (Alternative)
Optimal Scale Discovery (< 10 g)Process (> 50 g)Mid-scale (10 - 50 g)
Typical Yield 85 – 95%80 – 90%75 – 85%
Reaction Time 2 – 4 hours4 – 6 hours (2 steps)12 – 16 hours
Atom Economy Low (High MW byproducts)High (Gaseous byproducts)Moderate
Cost per Mole High (

$)
Low ($)Moderate (

)
Purification Aqueous workup (simple)Distillation / CrystallizationAqueous workup

Experimental Workflows & Protocols

Workflow A Mono-methyl isophthalate B Activation (HATU or SOCl2) A->B C Amidation (Methylamine) B->C D Methyl 3-(methylcarbamoyl) benzoate C->D

Fig 2. Stepwise workflow for the amidation of mono-methyl isophthalate.

Protocol A: Discovery-Scale Synthesis via HATU Coupling

This protocol utilizes a self-validating workup strategy where sequential acidic and basic washes systematically remove unreacted starting materials and coupling byproducts.

Reagents:

  • 3-(methoxycarbonyl)benzoic acid (1.0 equiv, 5.0 mmol, 900 mg)

  • HATU (1.2 equiv, 6.0 mmol, 2.28 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol, 2.18 mL)

  • Methylamine hydrochloride (1.5 equiv, 7.5 mmol, 506 mg)

  • Anhydrous DMF (15 mL)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried 50 mL round-bottom flask with 3-(methoxycarbonyl)benzoic acid and anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated electrophile.

  • Activation: Add HATU in one portion. Stir the reaction mixture at 25 °C for 15 minutes. The solution will typically turn pale yellow as the active OAt-ester forms.

  • Amidation: Add methylamine hydrochloride to the activated mixture. Stir continuously at 25 °C for 2 to 4 hours. Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc 1:1, UV active).

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (50 mL) and quench with deionized water (50 mL). Separate the organic layer.

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (2 × 30 mL). Purpose: Removes unreacted methylamine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL). Purpose: Deprotonates and removes unreacted starting carboxylic acid and the HOAt byproduct.

    • Wash with brine (30 mL) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-(methylcarbamoyl)benzoate as a white to off-white solid.

Protocol B: Process-Scale Synthesis via Acid Chloride

This protocol is optimized for thermal safety and cost-efficiency on a >50g scale, utilizing gaseous byproduct evolution to drive the activation step.

Reagents:

  • 3-(methoxycarbonyl)benzoic acid (1.0 equiv, 277 mmol, 50.0 g)

  • Thionyl chloride (SOCl₂) (2.0 equiv, 554 mmol, 40.3 mL)

  • DMF (Catalytic, 0.5 mL)

  • Methylamine (40% aqueous solution) (3.0 equiv, 831 mmol, 71.5 mL)

  • Dichloromethane (DCM) (300 mL)

Step-by-Step Procedure:

  • Activation: Suspend 3-(methoxycarbonyl)benzoic acid in DCM (150 mL) in a 1L round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize SO₂ and HCl). Add catalytic DMF.

  • Chlorination: Add SOCl₂ dropwise over 30 minutes at room temperature. Heat the mixture to reflux (40 °C) for 3 hours until gas evolution ceases and the solution becomes homogeneous.

  • Concentration (Critical Step): Cool to room temperature and concentrate the mixture under reduced pressure to completely remove unreacted SOCl₂ and DCM. Causality: Residual SOCl₂ will react violently with aqueous methylamine and form unwanted methylsulfinyl amides.

  • Reconstitution: Redissolve the crude acyl chloride intermediate in fresh DCM (150 mL) and cool the flask to 0 °C using an ice-water bath.

  • Amidation: Vigorously stir the solution and add the 40% aqueous methylamine dropwise over 1 hour, maintaining the internal temperature below 10 °C. Causality: Aqueous methylamine acts as both the nucleophile and the acid scavenger for the generated HCl. The biphasic system absorbs the exothermic heat of reaction effectively.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic (DCM) layer. Wash the organic layer with water (2 × 100 mL) and brine (100 mL).

  • Isolation: Dry over Na₂SO₄, filter, and evaporate the solvent. The product can be further purified by recrystallization from hot ethyl acetate/hexanes if necessary.

References

  • World Intellectual Property Organization (WIPO).Indolizine derivatives for treating cancer. Patent WO2024086804A1. (Details the downstream synthesis of mutant p53 reactivators using methyl 3-(methylcarbamoyl)benzoate).
  • World Intellectual Property Organization (WIPO).Compounds and methods for inhibiting phosphate transport. Patent WO2012006475A1. (Details HATU/DIPEA mediated amide coupling protocols for isophthalate derivatives).
Application

Application Note: Methyl 3-(methylcarbamoyl)benzoate in the Synthesis of p53-Reactivating Bioactive Small Molecules

Executive Summary & Mechanistic Rationale In modern oncology drug discovery, the restoration of mutant protein function represents a paradigm shift from traditional inhibition strategies. Methyl 3-(methylcarbamoyl)benzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern oncology drug discovery, the restoration of mutant protein function represents a paradigm shift from traditional inhibition strategies. Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0) is a highly versatile, bifunctional synthetic intermediate utilized in the preparation of complex bioactive small molecules, most notably indolizine derivatives designed to treat p53-associated cancers[1].

The tumor suppressor protein p53, encoded by the TP53 gene, acts as a master transcriptional regulator for DNA repair, cell cycle arrest, and apoptosis[1]. The Y220C mutation in p53 occurs in approximately 1% of all human cancers, translating to roughly 100,000 new cases globally each year[2]. This specific mutation creates a destabilizing surface crevice in the DNA-binding domain, causing the protein to unfold and lose its tumor-suppressive capabilities at physiological temperatures[2].

Bioactive small molecules synthesized from Methyl 3-(methylcarbamoyl)benzoate act as molecular "wedges." The 3-(methylcarbamoyl)benzoyl moiety provides critical hydrogen-bonding networks and hydrophobic contacts required to bind selectively to the Y220C crevice. This binding event thermodynamically stabilizes the protein, restores its wild-type conformation, and reactivates p53-dependent apoptotic pathways[2].

p53Pathway M TP53 Gene Mutation (Y220C) U Unstable p53 Protein (Loss of DNA Binding) M->U B Binding to Y220C Crevice (Hydrogen Bonding & Hydrophobic) U->B D Bioactive Small Molecule (Indolizine Derivative) D->B S Conformational Stabilization (Restored Wild-Type Fold) B->S A Transcriptional Activation (Apoptosis / Cell Cycle Arrest) S->A

Figure 1: Mechanistic pathway of p53 Y220C reactivation by small molecules derived from Methyl 3-(methylcarbamoyl)benzoate.

Physicochemical Profile & Downstream Validation Metrics

Before utilizing Methyl 3-(methylcarbamoyl)benzoate in synthetic workflows, it is critical to understand its physical properties to optimize solvent selection and reaction conditions.

Table 1: Physicochemical Properties of the Starting Material
PropertyValueSource / Notes
Chemical Name Methyl 3-(methylcarbamoyl)benzoateStandard IUPAC nomenclature[3]
CAS Number 23668-00-0Unique registry identifier[3]
Molecular Formula C10H11NO3[4]
Molecular Weight 193.2 g/mol [4]
Boiling Point 339.4 ± 25.0 °C (Predicted)Indicates high thermal stability[3]
Density 1.152 ± 0.06 g/cm³ (Predicted)[3]
Table 2: Biological Validation Metrics for Downstream Derivatives

To validate the success of the synthesized indolizine derivatives, researchers must subject the final compounds to rigorous biophysical and cellular assays. The following metrics are standard for evaluating p53 Y220C reactivators[2]:

Assay MetricDefinitionTarget Profile for Efficacy

(Kinetic)
Dissociation constant measuring the binding affinity to the p53 Y220C mutant.Low nanomolar range (< 50 nM)

Shift in melting temperature of the p53 protein upon ligand binding.Positive shift (> 2.0 °C), indicating thermal stabilization

(Cellular)
Concentration required to inhibit 50% of cell viability in Y220C mutant cell lines (e.g., NUGC3).Low nanomolar range

Synthetic Workflow & Experimental Protocols

The integration of Methyl 3-(methylcarbamoyl)benzoate into complex bioactive scaffolds typically begins with the base-catalyzed deprotection (saponification) of the methyl ester to yield a reactive carboxylic acid. This acid is subsequently coupled with complex amine cores (such as indolizines) to form the final drug candidate[1].

SynthesisWorkflow A Methyl 3-(methylcarbamoyl)benzoate (Starting Material) B Base-Catalyzed Saponification (NaOH, H2O/MeOH) A->B Hydrolysis C 3-(methylcarbamoyl)benzoic acid (Intermediate) B->C Acidification (pH 2) D Amide Coupling (HATU, DIPEA, Indolizine Core) C->D Activation E Target Bioactive Small Molecule (p53 Reactivator) D->E Assembly

Figure 2: Synthetic workflow from Methyl 3-(methylcarbamoyl)benzoate to the final bioactive small molecule.

Protocol 1: Saponification of Methyl 3-(methylcarbamoyl)benzoate

This protocol describes the conversion of the ester into 3-(methylcarbamoyl)benzoic acid, a self-validating procedure designed for high yield and purity[1].

Reagents Required:

  • Methyl 3-(methylcarbamoyl)benzoate (1.0 g, 5.18 mmol, 1.0 equiv)[1]

  • Sodium Hydroxide (NaOH) (2.1 g, 51.76 mmol, 10.0 equiv)[1]

  • Methanol (MeOH) (20 mL)[1]

  • Deionized Water (

    
    ) (10 mL + 50 mL for dilution)[1]
    
  • 1M Hydrochloric Acid (HCl)[1]

  • Ethyl Acetate (EtOAc) (3 × 50 mL)[1]

  • Anhydrous Sodium Sulfate (

    
    )[1]
    

Step-by-Step Methodology & Causality:

  • Reaction Initiation: In a 100 mL round-bottom flask, dissolve 1.0 g of Methyl 3-(methylcarbamoyl)benzoate in 20 mL of MeOH.

    • Causality: MeOH is selected as a co-solvent because the highly lipophilic ester is insoluble in pure water. A homogenous solution is critical for uniform reaction kinetics.

  • Base Addition: Dissolve 2.1 g of NaOH in 10 mL of

    
    . Add this aqueous base dropwise to the methanolic ester solution while stirring.
    
    • Causality: Using 10 equivalents of strong base drives the nucleophilic acyl substitution strictly toward the products, preventing equilibrium stalling and ensuring complete conversion within a short timeframe[1].

  • Incubation & In-Process Control (IPC): Stir the mixture at room temperature (approx. 20-25 °C) for 2 hours[1].

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (

      
      ) will disappear, and the product will remain at the baseline (
      
      
      
      ) as a highly polar sodium carboxylate salt.
  • Quenching & Acidification: Dilute the resulting mixture with 50 mL of

    
    . Slowly add 1M HCl dropwise until the solution reaches pH 2[1].
    
    • Causality: The intermediate exists as a water-soluble sodium salt. Acidifying to pH 2 (below the

      
       of the carboxylic acid, ~4.0) protonates the carboxylate, rendering the molecule neutral and lipophilic enough to migrate into an organic solvent during extraction[1].
      
  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL)[1].

    • Causality: Multiple extractions with smaller volumes of EtOAc are thermodynamically more efficient at partitioning the product than a single large-volume extraction.

  • Drying & Isolation: Combine the organic layers and dry over anhydrous

    
    [1]. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure 3-(methylcarbamoyl)benzoic acid as a solid.
    

Troubleshooting & Best Practices

  • Incomplete Hydrolysis: If TLC indicates remaining starting material after 2 hours, the ambient temperature may be too low, or the MeOH may have evaporated, causing precipitation. Solution: Gently warm the reaction to 40 °C and ensure the flask is sealed.

  • Poor Extraction Yield: If the product yield is low after EtOAc extraction, the aqueous layer may not be sufficiently acidic. Solution: Verify the pH with a calibrated pH meter or high-quality indicator paper. The pH must be strictly

    
     to ensure complete protonation of the carboxylic acid[1].
    
  • Esterification Reversal: Do not leave the final product dissolved in methanol under acidic conditions for extended periods, as Fischer esterification can occur, reverting the product back to the starting material.

References

  • ChemicalBook. "Methyl 3-(MethylcarbaMoyl)benzoate CAS#: 23668-00-0." ChemicalBook, 2022.

  • ChemicalBook. "Methyl 3-(MethylcarbaMoyl)benzoate | 23668-00-0 - ChemicalBook." ChemicalBook, Dec 30, 2022.

  • World Intellectual Property Organization. "WO2024086804A1 - Indolizine derivatives for treating cancer." Google Patents, Oct 19, 2023.

  • Google Patents (Search Snippet). "WO2024086804A1 - Indolizine derivatives for treating cancer (p53 Y220C Validation Data)." Google Patents, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 3-(methylcarbamoyl)benzoate Synthesis

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-(methylcarbamoyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-(methylcarbamoyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing Methyl 3-(methylcarbamoyl)benzoate?

A1: The most common and efficient method for synthesizing Methyl 3-(methylcarbamoyl)benzoate is through the amide coupling of 3-(Methoxycarbonyl)benzoic acid and methylamine.[1][2] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" using a coupling reagent to facilitate the nucleophilic attack by the amine.[1][4]

The general reaction scheme is as follows:

  • Step 1 (Activation): 3-(Methoxycarbonyl)benzoic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an active ester).[1]

  • Step 2 (Coupling): Methylamine is added and attacks the activated intermediate, forming the desired amide bond and yielding Methyl 3-(methylcarbamoyl)benzoate.

Q2: How do I choose the right coupling reagent for this reaction?

A2: The choice of coupling reagent is critical and depends on factors like desired reaction time, cost, and potential for side reactions.[3] For this specific transformation, several classes of reagents are effective.

Coupling Reagent ClassExample(s)BaseCommon SolventsKey Advantages & Considerations
Carbodiimides EDC, DCC, DIC[5]None required, but a base like DIPEA is often used.DCM, DMF[6][7]EDC is water-soluble, making its urea byproduct easy to remove during aqueous workup.[6] Additives like HOBt or NHS are often required to improve efficiency and suppress side reactions.[5][8]
Uronium/Aminium Salts HATU, HBTU[2]Non-nucleophilic base (e.g., DIPEA) is required.[4][7]DMF, Acetonitrile[7][8]Highly efficient and fast-acting, especially for sterically hindered substrates.[4][7] Generally more expensive than carbodiimides.
Phosphonium Salts BOP, PyBOPNon-nucleophilic base (e.g., DIPEA)DMF, DCMVery effective but can be less atom-economical. The byproducts can sometimes complicate purification.
Q3: How can I effectively monitor the reaction's progress?

A3: The reaction progress can be monitored effectively by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][9]

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to separate the starting carboxylic acid, the product, and any potential byproducts. The starting material is a polar acid and should have a low Rf, while the amide product will be less polar and have a higher Rf.

  • LC-MS: This provides a more quantitative assessment of the consumption of starting materials and the formation of the desired product, confirming its mass.

Troubleshooting Guide: Low Reaction Yield

Low or no yield is the most common issue encountered in amide coupling reactions. The following guide provides a systematic approach to diagnosing and resolving the problem.

Issue: Low or No Product Formation After Amide Coupling

This issue can almost always be traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.

Caption: Troubleshooting logic for low reaction yield.

Q4: My coupling reagent (EDC) is not working. What could be the cause?

A4: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly sensitive to moisture and can rapidly hydrolyze, rendering it inactive.[6] This is the most common cause of reaction failure when using carbodiimides.

  • Diagnosis: If the reaction shows no consumption of the starting carboxylic acid, inactive EDC is a primary suspect.

  • Solution:

    • Purchase high-quality EDC and store it properly in a desiccator.[6]

    • Always allow the reagent bottle to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[6]

    • Use freshly prepared solutions of EDC for the reaction.[6]

Q5: I see multiple spots on my TLC, and the yield of the desired product is low. What are the likely side reactions?

A5: Several side reactions can compete with the desired amide formation, especially if conditions are not optimized.

  • N-acylurea Formation: The highly reactive O-acylisourea intermediate formed from the carboxylic acid and EDC can rearrange into a stable N-acylurea byproduct, which is a common impurity that can be difficult to remove.[8]

    • Prevention: This side reaction can be significantly suppressed by adding 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[5][8] These additives react rapidly with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[5]

  • Hydrolysis of Activated Ester: Any water present in the reaction can hydrolyze the active intermediate back to the starting carboxylic acid.[6]

    • Prevention: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a robust starting point for the synthesis.

Caption: General experimental workflow for synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Methoxycarbonyl)benzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.[6][7] Cool the solution to 0°C in an ice bath.

  • Activation: Add EDC (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. Allow the mixture to stir at 0°C for 30 minutes.[6]

  • Amine Addition: Add a solution of methylamine (1.5 equivalents) dropwise to the reaction mixture. If using methylamine hydrochloride, pre-mix it with a non-nucleophilic base like DIPEA (1.5 equivalents) before addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the disappearance of the starting carboxylic acid by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted reagents, HOBt, and the water-soluble urea byproduct.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 3-(methylcarbamoyl)benzoate.[10]

References

  • Benke, B. P., et al. (2020). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC. Available at: [Link]

  • Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Available at: [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of Methyl 3-(methylcarbamoyl)benzoate

Welcome to the technical support guide for methyl 3-(methylcarbamoyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for methyl 3-(methylcarbamoyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and enhance your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and workup of methyl 3-(methylcarbamoyl)benzoate. We delve into the root causes and provide actionable, step-by-step protocols for resolution.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Expert Analysis:

Low yields in the synthesis of methyl 3-(methylcarbamoyl)benzoate, which is typically formed via an amide coupling reaction, can stem from several factors. The primary suspects are incomplete activation of the carboxylic acid, competing side reactions, or loss of product during the aqueous workup and purification stages.

The most common synthetic route involves the reaction of 3-(methoxycarbonyl)benzoic acid with methylamine.[1][2] This requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.[3] If this activation is inefficient, a significant portion of the starting material will remain unreacted.

Causality and Mitigation Strategies:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt.[4] Using a coupling reagent is essential.

    • Solution: Employ a reliable amide coupling reagent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are effective at forming a highly reactive O-acylisourea intermediate that readily reacts with the amine.[4][5] Uronium-based reagents like HATU are also excellent alternatives, known for fast reaction times and high yields.[3][4] Ensure all reagents are anhydrous, as moisture can quench the activated intermediate.

  • Side Reactions:

    • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis back to the carboxylic acid, especially under harsh basic or acidic conditions during workup.[6][7]

    • Solution: Maintain a controlled pH during the workup. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for washes instead of stronger bases like sodium hydroxide.[8]

    • By-product from Coupling Reagents: Carbodiimide reagents like DCC or EDC produce urea by-products (dicyclohexylurea or EDU, respectively). While DCU is often insoluble and can be filtered off, EDU is water-soluble, but can sometimes complicate purification if not thoroughly removed during aqueous extraction.

    • Solution: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash the combined organic layers thoroughly with water and brine to remove water-soluble by-products and unreacted reagents.[5]

  • Product Loss During Workup: Methyl 3-(methylcarbamoyl)benzoate has moderate polarity. It may have some solubility in the aqueous layer, especially if the pH is not optimal, leading to losses during extraction.

    • Solution: Ensure the aqueous layer is saturated with a salt (brine wash) to decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer during extraction.

Question 2: My NMR/LC-MS analysis shows the presence of an acidic impurity. What is it and how can I remove it?

Expert Analysis:

The most probable acidic impurity is the unreacted starting material, 3-(methoxycarbonyl)benzoic acid.[1][2] Another possibility, though less likely under standard amide coupling conditions, is the hydrolysis of the product's methyl ester group, which would result in 3-(methylcarbamoyl)benzoic acid. Both are carboxylic acids and will present similarly in analytical tests.

Identification and Removal Workflow:

The presence of a carboxylic acid impurity can be easily addressed with a targeted acid-base extraction during the workup. This exploits the differential solubility of the neutral desired product and the acidic impurity.

// Nodes start [label="Crude Reaction Mixture\nin Organic Solvent (e.g., EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_bicarb [label="Wash with Saturated\nSodium Bicarbonate (NaHCO₃) Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate_layers [label="Separate Layers", fillcolor="#FBBC05", fontcolor="#202124"]; organic_layer [label="Organic Layer:\n- Methyl 3-(methylcarbamoyl)benzoate (Product)\n- Other neutral impurities", fillcolor="#34A853", fontcolor="#FFFFFF"]; aqueous_layer [label="Aqueous Layer:\n- Sodium 3-(methoxycarbonyl)benzoate\n (Deprotonated Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dry_concentrate [label="Dry (Na₂SO₄), Filter,\nand Concentrate", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pure_product [label="Pure Product (Proceed to\nRecrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acidify [label="Acidify with HCl (optional recovery)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="Precipitate of\n3-(methoxycarbonyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> wash_bicarb [label=" Add NaHCO₃(aq) "]; wash_bicarb -> separate_layers; separate_layers -> organic_layer [label=" Top Layer "]; separate_layers -> aqueous_layer [label=" Bottom Layer "]; organic_layer -> dry_concentrate; dry_concentrate -> pure_product; aqueous_layer -> acidify [style=dashed, label=" Recover SM "]; acidify -> precipitate [style=dashed]; } } Caption: Acid-Base Extraction Workflow for Impurity Removal.

Detailed Protocol: Acid-Base Extraction

  • Dissolve: Ensure your crude product is fully dissolved in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Wash: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure buildup (CO₂ evolution).

  • Separate: Allow the layers to separate. The acidic impurity will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. The desired neutral product will remain in the organic layer.[8][9]

  • Extract: Drain the lower aqueous layer. For thorough removal, repeat the wash with fresh NaHCO₃ solution.

  • Finalize: Wash the organic layer with water, followed by brine, to remove any residual salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Question 3: My final product is an oil and won't crystallize, or my column chromatography separation is poor. What should I do?

Expert Analysis:

Failure to crystallize often indicates the presence of persistent impurities that disrupt the crystal lattice formation. Poor chromatographic separation suggests that the polarity of your product and the impurities are too similar for the chosen solvent system.

Troubleshooting Purification:

Problem Primary Cause(s) Recommended Solution(s)
Failure to Crystallize - Residual solvent- Presence of oily impurities (e.g., urea by-products)- Incorrect crystallization solvent1. Dry Thoroughly: Ensure all reaction/extraction solvent is removed under high vacuum.2. Trituration: Add a non-polar solvent (e.g., hexanes, diethyl ether) to the oil and stir or sonicate. The desired product may precipitate as a solid while impurities remain dissolved.3. Solvent Screen: Test crystallization in various solvent systems (e.g., ethyl acetate/hexanes, methanol/water, isopropanol).[10] Start by dissolving the oil in a minimum amount of the more polar solvent while warm, then slowly add the less polar anti-solvent until turbidity appears. Cool slowly.
Poor Column Separation - Incorrect eluent system (polarity too high or too low)- Co-elution of product with a similarly polar impurity- Column overloading1. Optimize TLC: Methodically test different eluent mixtures (e.g., varying ratios of ethyl acetate/hexanes or DCM/methanol) using Thin Layer Chromatography (TLC) to find a system that provides good separation (ΔRf > 0.2) between your product and impurities.2. Adjust Adsorbent: If separation on silica gel is poor, consider using a different stationary phase like alumina.3. Reduce Load: Do not overload the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product to be purified.

Detailed Protocol: Flash Column Chromatography

  • Select Eluent: Based on your TLC analysis, prepare the chosen mobile phase. A common starting point for a compound of this nature is 30-50% ethyl acetate in hexanes.

  • Pack Column: Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elute: Run the column using positive pressure (flash chromatography), collecting fractions.

  • Analyze: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and reliable synthetic route for methyl 3-(methylcarbamoyl)benzoate?

The most direct and widely used method is the amide coupling of 3-(methoxycarbonyl)benzoic acid and methylamine using a coupling reagent. This approach avoids the need to handle more hazardous reagents like thionyl chloride or oxalyl chloride that would be used to first generate an acid chloride.[5]

// Nodes SM1 [label="3-(Methoxycarbonyl)benzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="Methylamine (CH₃NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Coupling Reagent (e.g., EDC/HOBt)\nBase (e.g., DIPEA)\nSolvent (e.g., DMF, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Activated Ester Intermediate\n(O-acylisourea)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Product [label="Methyl 3-(methylcarbamoyl)benzoate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Urea By-product\n(e.g., EDU)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges SM1 -> Intermediate [label=" Activation "]; Reagents -> Intermediate [style=dotted, arrowhead=none]; SM2 -> Product [label=" Nucleophilic Attack "]; Intermediate -> Product; Intermediate -> Byproduct [style=dashed]; } } Caption: Common Amide Coupling Synthetic Pathway.

FAQ 2: What are the critical reaction parameters to control for a successful synthesis?
  • Temperature: Amide coupling reactions are typically run at room temperature.[5] Some protocols may start at 0 °C during the acid activation step to control the initial exothermic reaction before warming to room temperature.

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and the coupling reagents (1.1-1.2 equivalents) is often used to ensure the complete consumption of the limiting carboxylic acid starting material.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred.[4][5] DMF is excellent at dissolving all components but can be difficult to remove. DCM is a good alternative that is easier to remove during workup.

  • Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent side reactions involving atmospheric moisture, which can decompose the activated intermediate.

FAQ 3: What are the best analytical techniques to confirm the purity and identity of my final product?

A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the structure. You should expect to see signals corresponding to the aromatic protons, the methyl ester protons, and the N-methyl protons, with the correct integration values.

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS will confirm the molecular weight of the compound.[11]

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of the crude reaction mixture and the final product. A pure compound should ideally show a single spot.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.

References

  • Benke, B. P., et al. (2020). Synthesis and crystallization of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Institutes of Health. Available at: [Link]

  • Le, N. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • University of Toronto. Preparation of Methyl Benzoate. Available at: [Link]

  • PubChem. 3-(Methoxycarbonyl)benzoic acid. National Institutes of Health. Available at: [Link]

  • PrepChem. Synthesis of methyl 3-hydroxybenzoate. Available at: [Link]

  • Scribd. Hydrolysis of Methyl Benzoate Experiment. Available at: [Link]

  • Matrix Fine Chemicals. 3-(METHOXYCARBONYL)BENZOIC ACID | CAS 1877-71-0. Available at: [Link]

  • Wikipedia. Methyl benzoate. Available at: [Link]

  • PubChemLite. 3-(methoxycarbonyl)benzoic acid (C9H8O4). Available at: [Link]

  • Ataman Kimya. METHYL BENZOATE. Available at: [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate? Available at: [Link]

Sources

Troubleshooting

"Methyl 3-(methylcarbamoyl)benzoate" stability and degradation pathways

Welcome to the technical support resource for Methyl 3-(methylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Methyl 3-(methylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our goal is to provide you with the scientific rationale behind experimental observations and best practices for its handling and use.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments with Methyl 3-(methylcarbamoyl)benzoate.

Q1: I've observed a new, more polar peak in my HPLC analysis after storing the compound in an aqueous buffer. What is the likely identity of this new peak?

A1: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram is a strong indicator of compound degradation, specifically hydrolysis. Methyl 3-(methylcarbamoyl)benzoate possesses two functional groups susceptible to hydrolysis: a methyl ester and a methylcarbamoyl (amide) group.

The most probable degradation product is 3-(methylcarbamoyl)benzoic acid . This results from the hydrolysis of the methyl ester group, which is generally more labile than the amide group under neutral or mildly acidic/basic conditions. The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time on a standard C18 column.

A secondary, less likely, but possible hydrolysis product could arise from the cleavage of the amide bond, yielding methyl 3-(carboxy)benzoate and methylamine. Further hydrolysis of this product would also lead to terephthalic acid.

To confirm the identity of the degradant, we recommend co-injection with a synthesized standard of 3-(methylcarbamoyl)benzoic acid or analysis by LC-MS to determine the mass of the new peak.

Q2: My bioassay results are inconsistent, showing a decrease in compound activity over the time course of the experiment. What could be the cause?

A2: Inconsistent bioassay results, particularly a time-dependent loss of activity, strongly suggest that Methyl 3-(methylcarbamoyl)benzoate is degrading under your experimental conditions. Several factors could be at play:

  • pH of the Assay Buffer: The stability of both ester and amide bonds is highly pH-dependent. Hydrolysis is accelerated at both acidic and basic pH. If your assay buffer is outside the neutral pH range, you can expect an increased rate of degradation.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. If your assay requires incubation at physiological temperatures (e.g., 37°C), the degradation rate will be higher than at room temperature or 4°C.

  • Enzymatic Degradation: If you are using a cell-based assay or a system containing biological matrices (e.g., serum, cell lysates), enzymatic degradation is a significant possibility. Esterases and amidases are common enzymes that can efficiently hydrolyze your compound.[1]

To troubleshoot this, we recommend the following experimental workflow:

G

Q3: The physical appearance of my solid compound has changed from a white powder to a clumpy, off-white solid after some time on the shelf. Is it still pure?

A3: A change in the physical appearance of a solid compound is a red flag that should not be ignored. For Methyl 3-(methylcarbamoyl)benzoate, which is supplied as a white to off-white powder or crystals, clumping may indicate the absorption of moisture (hygroscopicity).[2] This absorbed water can, over time, lead to solid-state hydrolysis, especially if the compound is stored at elevated temperatures. The off-white color could suggest the formation of minor impurities or oxidative degradation.

Before using the material, its purity should be re-verified. We recommend the following checks:

  • Melting Point Determination: A broadened and depressed melting point range compared to the specification is a classic sign of impurity.

  • HPLC Analysis: This will provide a quantitative measure of the purity and reveal the presence of any degradation products.

  • Spectroscopic Analysis (e.g., ¹H NMR): This can confirm the structure of the bulk material and help identify any significant impurities.

If the purity is compromised, it is advisable to use a fresh, unopened batch of the compound for your experiments to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for Methyl 3-(methylcarbamoyl)benzoate?

A1: Based on its chemical structure, the two primary degradation pathways for Methyl 3-(methylcarbamoyl)benzoate are hydrolytic cleavage of the ester and amide functionalities.

  • Ester Hydrolysis: This is generally the more facile pathway under a wider range of conditions. The ester is susceptible to both acid-catalyzed and base-mediated hydrolysis. Base-mediated hydrolysis, also known as saponification, is irreversible and proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.

  • Amide Hydrolysis: Amide bonds are generally more stable than ester bonds and require more forcing conditions (strong acid or base and heat) to hydrolyze. However, enzymatic hydrolysis by amidases can occur under physiological conditions.

The following diagram illustrates these predicted pathways:

G A {Methyl 3-(methylcarbamoyl)benzoate | C₉H₉NO₃} B {3-(Methylcarbamoyl)benzoic Acid | C₉H₉NO₃} A->B Ester Hydrolysis (H₂O, H⁺ or OH⁻) C {Methanol | CH₄O} A->C Ester Hydrolysis (H₂O, H⁺ or OH⁻) D {Methyl 3-carbamoylbenzoate | C₉H₉NO₃} A->D Amide Hydrolysis (H₂O, strong H⁺ or OH⁻) E {Methylamine | CH₅N} A->E Amide Hydrolysis (H₂O, strong H⁺ or OH⁻) F {3-Carboxybenzoic Acid | C₈H₆O₄} B->F Amide Hydrolysis D->F Ester Hydrolysis

Q2: What are the recommended storage and handling conditions for Methyl 3-(methylcarbamoyl)benzoate?

A2: To ensure the long-term stability of Methyl 3-(methylcarbamoyl)benzoate, it is crucial to adhere to proper storage and handling procedures. Based on available safety data sheets, the following conditions are recommended[2][3][4]:

ConditionRecommendationRationale
Temperature Room TemperatureAvoids excessive heat which can accelerate degradation.[2]
Atmosphere Store in a dry, well-ventilated area.Minimizes exposure to moisture to prevent hydrolysis.[2][3]
Container Keep container tightly closed.Prevents uptake of atmospheric moisture.[2][4]
Light Exposure Protect from light (general precaution).While specific photostability data is limited, it is good practice for complex organic molecules to be stored away from light to prevent photodegradation.[5]

For handling, always use personal protective equipment, including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to avoid inhalation.[2]

Q3: Is Methyl 3-(methylcarbamoyl)benzoate susceptible to photodegradation?

A3: There is currently limited specific public data on the photostability of Methyl 3-(methylcarbamoyl)benzoate. However, the presence of an aromatic ring suggests that the molecule can absorb UV radiation. This absorption of energy can potentially lead to photodegradation.

As a general precautionary measure, in line with guidelines for new chemical entities, it is recommended to handle and store the compound protected from light.[5] If your experimental setup involves exposure to light, it would be prudent to run a control experiment where the compound is incubated under the same conditions but in the dark to assess for any light-induced degradation.

Q4: Are there any known microbial or enzymatic degradation pathways for this compound?

A4: While specific studies on Methyl 3-(methylcarbamoyl)benzoate are not prominent in the literature, we can infer potential pathways from studies on similar molecules. Benzoate and its derivatives are known to be degraded by various microorganisms through both aerobic and anaerobic pathways.[6][7] These pathways often involve the activation of the benzoate to a CoA thioester, followed by ring-opening reactions.[8][9][10]

Furthermore, many bacteria and fungi produce extracellular esterases and amidases that could hydrolyze Methyl 3-(methylcarbamoyl)benzoate.[1] Therefore, if the compound is introduced into an environment rich in microbial life (e.g., soil, certain biological waste), enzymatic degradation is a highly probable fate.

Experimental Protocols

Protocol 1: Preliminary Assessment of pH-Dependent Hydrolytic Stability

This protocol provides a basic framework for evaluating the stability of Methyl 3-(methylcarbamoyl)benzoate in different aqueous buffers.

Materials:

  • Methyl 3-(methylcarbamoyl)benzoate

  • HPLC-grade acetonitrile and water

  • pH 4.0, 7.4, and 9.0 buffers (e.g., acetate, phosphate, borate)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 3-(methylcarbamoyl)benzoate in acetonitrile.

  • Working Solution Preparation: In separate vials, dilute the stock solution 1:100 into the pH 4.0, 7.4, and 9.0 buffers to a final concentration of 100 µM. Also, prepare a control sample in acetonitrile.

  • Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of each working solution onto the HPLC system to determine the initial peak area of the parent compound.

  • Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot from each vial onto the HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time for each pH condition. This will provide a preliminary assessment of the compound's stability profile.

References

  • TCI Chemicals. (2025, January 15).
  • CPAchem Ltd. (2023, December 14).
  • Thermo Fisher Scientific. (2014, December 29).
  • López, E., et al. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Hekserij. (n.d.).
  • Carmona, M., et al. (2015).
  • Carmona, M., et al. (2015, May 8).
  • Carmona, M., et al. (2015, March 20). Unraveling the Specific Regulation of the Central Pathway for Anaerobic Degradation of 3-Methylbenzoate.
  • Feng, J., Ellis, L., & Liu, Y. (n.d.).
  • Science.gov. (n.d.).
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Sigma-Aldrich. (n.d.).
  • Chemsrc. (2025, August 27). Methyl 3-(3-carbamoylphenyl)
  • Central Drug House (P) Ltd. (n.d.).
  • Ataman Kimya. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • Sharma, B., et al. (2021, July 6).
  • Unknown. (n.d.).
  • Akhtar, M., et al. (n.d.).
  • Scribd. (n.d.).
  • Fisher Scientific. (2024, February 5).
  • Royal Society of Chemistry. (2016, October 15).
  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13).
  • ECHEMI. (n.d.).
  • Chemistry Stack Exchange. (2020, July 19).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chatelain, E., & Gabard, B. (2001, September 15). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. PubMed.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(methylcarbamoyl)benzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(methylcarbamoyl)benzoate. It offers troubleshooting advice, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(methylcarbamoyl)benzoate. It offers troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during laboratory-scale and pilot-plant-scale production.

I. Synthetic Routes and Strategic Considerations

The synthesis of Methyl 3-(methylcarbamoyl)benzoate on a larger scale can be approached through two primary, industrially viable routes. The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired purity of the final product.

  • Route 1: Acylation of Methylamine with Methyl 3-(chlorocarbonyl)benzoate. This is a direct and often high-yielding approach that leverages the high reactivity of an acid chloride.

  • Route 2: Amidation of a Methyl Benzoate Derivative with Methylamine. This route avoids the use of highly reactive acid chlorides and may be preferred for safety reasons, though it may require catalysts or more forcing conditions.

Below is a visual representation of these synthetic pathways:

Synthetic_Routes cluster_0 Route 1: From Acid Chloride cluster_1 Route 2: From Ester Methyl 3-(chlorocarbonyl)benzoate Methyl 3-(chlorocarbonyl)benzoate Product_1 Methyl 3-(methylcarbamoyl)benzoate Methyl 3-(chlorocarbonyl)benzoate->Product_1 Acylation Methylamine Methylamine Methylamine->Product_1 Methyl 3-carbomethoxybenzoate Methyl 3-carbomethoxybenzoate Product_2 Methyl 3-(methylcarbamoyl)benzoate Methyl 3-carbomethoxybenzoate->Product_2 Amidation Methylamine_2 Methylamine Methylamine_2->Product_2

Caption: Primary synthetic routes to Methyl 3-(methylcarbamoyl)benzoate.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 3-(methylcarbamoyl)benzoate in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Q: My reaction has stalled, and I am observing a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?

    A: A stalled reaction can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

    • For Route 1 (Acid Chloride):

      • Cause: Deactivated methylamine due to improper storage or handling. Methylamine is a gas and is typically used as a solution. Ensure the concentration of your methylamine solution is accurate.

      • Solution: Use a fresh, properly titrated solution of methylamine.

    • For Route 2 (Ester Amidation):

      • Cause: Insufficient activation of the ester. The direct amidation of esters can be slow.

      • Solution: Consider the addition of a catalyst. While this reaction can be driven by heat and pressure alone, catalysts like sodium methoxide can be effective.[1] Alternatively, removing the methanol byproduct can help drive the equilibrium towards the product.[1][2]

Issue 2: Poor Yield and Product Loss During Work-up

  • Q: I am experiencing a significant loss of product during the extraction and isolation phases. How can I improve my yield?

    A: Product loss during work-up is often due to the partial solubility of the product in the aqueous phase or incomplete extraction.

    • Cause: Methyl 3-(methylcarbamoyl)benzoate has some water solubility.

    • Solution:

      • Brine Wash: Before drying the organic layer, wash it with a saturated brine solution. This will help to "salt out" the dissolved organic product from the aqueous phase.

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

      • pH Adjustment: Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to minimize the solubility of the amide.

Issue 3: Product Purity and Color

  • Q: My final product is off-white or yellow and shows multiple spots on TLC. What are the likely impurities and how can I purify it?

    A: Discoloration and impurities can arise from side reactions or residual starting materials.

    • Likely Impurities:

      • Unreacted starting materials (e.g., Methyl 3-(chlorocarbonyl)benzoate or the starting ester).

      • Byproducts from side reactions, such as the hydrolysis of the acid chloride to the corresponding carboxylic acid.

    • Purification Strategy:

      • Recrystallization: This is the most effective method for purifying the solid product on a large scale. A mixed solvent system of ethanol and water has been shown to be effective for crystallizing similar compounds.[3]

      • Activated Carbon Treatment: If the product is colored, a hot filtration over a small amount of activated carbon during the recrystallization process can help to remove colored impurities.

III. Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is more suitable for a large-scale synthesis?

    A1: The choice depends on several factors. The acid chloride route (Route 1) is generally faster and higher yielding due to the high reactivity of the acid chloride. However, Methyl 3-(chlorocarbonyl)benzoate is corrosive and moisture-sensitive, which can present handling challenges on a large scale. The ester amidation route (Route 2) uses less hazardous materials but may require higher temperatures and longer reaction times, which can impact energy costs.

  • Q2: What are the critical safety considerations for scaling up this synthesis?

    A2:

    • Methylamine: Is a flammable and toxic gas. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

    • Methyl 3-(chlorocarbonyl)benzoate: Is corrosive and reacts with moisture. It should be handled in a dry environment, and appropriate PPE, including respiratory protection, should be used.

    • Exothermic Reactions: The reaction of the acid chloride with methylamine is highly exothermic. The addition of methylamine should be done slowly and with efficient cooling to control the reaction temperature.

  • Q3: How can I monitor the progress of the reaction?

    A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(methylcarbamoyl)benzoate from Methyl 3-(chlorocarbonyl)benzoate (Route 1)

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mol scale)
Methyl 3-(chlorocarbonyl)benzoate1.0198.60198.6 g
Methylamine (40% in H₂O)1.231.0693.2 g (233 mL)
Dichloromethane (DCM)--1 L
1M Sodium Hydroxide--As needed
Saturated Sodium Bicarbonate--500 mL
Brine--500 mL

Procedure:

  • To a 3 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add Methyl 3-(chlorocarbonyl)benzoate (198.6 g, 1.0 mol) and dichloromethane (1 L).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add the methylamine solution (233 mL, 1.2 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water (500 mL).

  • Separate the organic layer. Wash the organic layer with 1M HCl (2 x 250 mL), followed by saturated sodium bicarbonate solution (250 mL), and finally with brine (250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure Methyl 3-(methylcarbamoyl)benzoate as a white to off-white solid.[4]

Protocol 2: Amidation of Methyl 3-(methoxycarbonyl)benzoate with Methylamine (Route 2)

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mol scale)
Dimethyl isophthalate1.0194.19194.2 g
Methylamine (40% in H₂O)2.031.06155.3 g (388 mL)
Methanol--500 mL

Procedure:

  • To a high-pressure reactor, add dimethyl isophthalate (194.2 g, 1.0 mol), methylamine solution (388 mL, 2.0 mol), and methanol (500 mL).

  • Seal the reactor and heat the mixture to 100-120 °C.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the internal pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess methylamine.

  • The resulting crude product can be purified by recrystallization from an ethanol/water mixture.

V. Workflow and Troubleshooting Diagram

Troubleshooting_Workflow Start Start Reaction_Setup Set up reaction (Route 1 or 2) Start->Reaction_Setup Monitor_Progress Monitor by TLC/HPLC Reaction_Setup->Monitor_Progress Reaction_Complete Is reaction complete? Monitor_Progress->Reaction_Complete Workup Perform aqueous workup Reaction_Complete->Workup Yes Troubleshoot_Reaction Troubleshoot Reaction: - Check reagent quality - Increase temperature/time - Add catalyst (Route 2) Reaction_Complete->Troubleshoot_Reaction No Isolate_Crude Isolate crude product Workup->Isolate_Crude Check_Purity Check purity (TLC/HPLC/NMR) Isolate_Crude->Check_Purity Troubleshoot_Workup Troubleshoot Workup: - Brine wash - Back-extract aqueous layer Isolate_Crude->Troubleshoot_Workup Low Yield? Purity_OK Is purity acceptable? Check_Purity->Purity_OK Recrystallize Recrystallize from Ethanol/Water Purity_OK->Recrystallize No Final_Product Pure Methyl 3-(methylcarbamoyl)benzoate Purity_OK->Final_Product Yes Recrystallize->Check_Purity Troubleshoot_Reaction->Monitor_Progress Troubleshoot_Workup->Workup

Caption: A workflow for the synthesis and troubleshooting of Methyl 3-(methylcarbamoyl)benzoate.

VI. References

Sources

Troubleshooting

Support Knowledge Base: Protecting Group Strategies for Methyl 3-(methylcarbamoyl)benzoate

Welcome to the Technical Support Center for handling Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0). This portal is designed for researchers and drug development professionals who need to functionalize or subject t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0). This portal is designed for researchers and drug development professionals who need to functionalize or subject this molecule to multi-step synthesis.

Phase 1: Strategy & Selection

Methyl 3-(methylcarbamoyl)benzoate features two reactive functional groups: a methyl ester and a secondary methylamide. In multi-step synthesis (e.g., cross-coupling, metallation, or strong base reactions), the acidic N-H proton (pKa ~15-17) of the methylcarbamoyl group acts as a competing nucleophile and an acid. It will consume reagents and lead to unwanted N-alkylation or N-arylation. Protecting this secondary amide is a strict requirement for chemoselectivity.

G Start Target: Methyl 3-(methylcarbamoyl)benzoate Q1 What are the downstream reaction conditions? Start->Q1 Basic Strong Bases / Nucleophiles (e.g., RLi, Grignard) Q1->Basic Acidic Strong Acids / Electrophiles (e.g., Friedel-Crafts) Q1->Acidic PMB Use PMB Protection (Stable to strong base) Basic->PMB Boc Use Boc Protection (Stable to nucleophiles, cleaved by mild acid) Acidic->Boc

Decision tree for selecting the optimal protecting group for the methylcarbamoyl secondary amide.

FAQ: How do I choose between Boc and PMB for this specific substrate?

Your choice depends entirely on the downstream conditions. The 1 is ideal if your subsequent steps involve mild to moderate nucleophiles and you need an easy, volatile-byproduct cleavage (TFA)[1]. However, if you are using strong organolithium reagents (which will also attack your methyl ester) or require harsh acidic conditions later, the 2 is superior due to its extreme stability to bases and its orthogonal oxidative cleavage[2].

Quantitative Comparison of Protecting Groups for Secondary Amides
Protecting GroupInstallation ReagentsCleavage ReagentsYield (Typical)Orthogonality to Methyl Ester
Boc Boc₂O, DMAP, MeCNTFA/CH₂Cl₂ or 4M HCl/Dioxane85 - 95%High (Cleaved by acid, ester is stable)
PMB PMB-Cl, NaH, DMFDDQ, CAN, or MgBr₂·OEt₂75 - 90%Moderate (Requires strict anhydrous installation)

Phase 2: Reaction Execution & Troubleshooting

Protecting a secondary amide is fundamentally different from protecting an amine. Due to the resonance delocalization of the nitrogen lone pair into the carbonyl oxygen, the amide nitrogen is a remarkably poor nucleophile.

G Boc2O Boc2O Active N-Acylpyridinium Intermediate Boc2O->Active DMAP DMAP Catalyst DMAP->Active Activation Product N-Boc Protected Amide + CO2 + t-BuOH Active->Product Amide Methyl 3-(methylcarbamoyl)benzoate Amide->Product Nucleophilic Attack

Mechanistic pathway of DMAP-catalyzed Boc protection overcoming poor amide nucleophilicity.

Protocol A: Catalytic N-Boc Protection

Standard amine protocols (Boc₂O + Et₃N) will fail here. You must use 3 as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate[3].

  • Setup : Dissolve Methyl 3-(methylcarbamoyl)benzoate (1.0 eq) in anhydrous acetonitrile (0.2 M) under N₂.

  • Activation : Add DMAP (0.2 eq). Causality Note: DMAP is strictly required to activate Boc₂O against the poorly nucleophilic amide.

  • Reaction : Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).

  • Self-Validation : Observe the reaction for CO₂ gas evolution (bubbling). The cessation of bubbling is a reliable physical indicator that the electrophilic activation and subsequent trapping are complete.

  • Workup : Quench with saturated NaHCO₃. Extract with EtOAc. Wash with 0.1 M HCl to remove the DMAP catalyst, followed by brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting: Low Yield in Boc Protection
  • Symptom : Incomplete conversion after 24 hours; TLC shows mostly starting material.

  • Root Cause : Insufficient electrophilic activation or degraded Boc₂O.

  • Solution : Ensure Boc₂O is stored properly (it degrades into tert-butanol and CO₂ over time). Increase DMAP loading to 0.5 eq or gently heat the reaction to 40 °C.

Protocol B: Base-Mediated N-PMB Protection
  • Deprotonation : Dissolve the substrate (1.0 eq) in strictly anhydrous DMF (0.1 M) at 0 °C. Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.

  • Self-Validation : Hydrogen gas (H₂) will evolve. Stir until bubbling stops and the solution becomes a clear, homogeneous amidate mixture.

  • Alkylation : Add p-Methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise. Warm to room temperature and stir for 3 hours.

  • Workup : Quench carefully with ice water. Extract with EtOAc and wash 5x with water to completely partition the DMF into the aqueous layer.

Troubleshooting: Ester Hydrolysis During PMB Installation
  • Symptom : Formation of a highly polar baseline spot; Mass Spectrometry shows loss of the methyl ester (M-14).

  • Root Cause : Adventitious water in the DMF or wet NaH reacts to form sodium hydroxide, which rapidly saponifies the methyl ester at position 1.

  • Solution : Use newly opened, sure-seal anhydrous DMF. Wash the NaH dispersion with anhydrous hexanes prior to use to remove mineral oil and ensure accurate stoichiometry, avoiding excess unreacted base.

Phase 3: Deprotection Strategies

Removing these groups requires strategic planning to preserve the methyl ester.

FAQ: How do I remove the protecting group without hydrolyzing my methyl ester?

For Boc, standard acidolysis using 20% Trifluoroacetic acid (TFA) in dichloromethane is perfectly orthogonal; the methyl ester is completely stable to these conditions. For PMB, avoid strong aqueous acids. Instead, use oxidative cleavage (e.g., DDQ in DCM/H₂O) which selectively targets the electron-rich PMB aromatic ring, leaving the electron-deficient methyl benzoate intact.

Troubleshooting: Difficult PMB Removal
  • Symptom : DDQ oxidation is sluggish or yields complex side-products.

  • Root Cause : PMB-protected amides can sometimes resist standard oxidative cleavage compared to PMB ethers.

  • Solution : Switch to a mild Lewis acid-mediated deprotection. The use of4 is a highly chemoselective alternative that acts via soft nucleophilic attack, preserving sensitive esters[4].

References

  • Protecting Groups for Amines: Carbam
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism Source: Total Synthesis
  • Dual protection of amino functions involving Boc Source: RSC Publishing
  • Application Notes and Protocols: Deprotection of p-Methoxybenzyl (PMB) Ethers with MgBr2·OEt2 Source: Benchchem

Sources

Optimization

Analytical challenges in characterizing "Methyl 3-(methylcarbamoyl)benzoate" derivatives

Welcome to the Analytical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often perplexing analytical challenges associated with characterizing Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often perplexing analytical challenges associated with characterizing Methyl 3-(methylcarbamoyl)benzoate and its derivatives.

Molecules containing both a methyl ester and a secondary methylamide on an aromatic ring present a unique "perfect storm" of analytical artifacts. The restricted rotation of the amide bond, the lability of the ester under specific pH conditions, and complex gas-phase fragmentation pathways often lead to misinterpreted data, false-positive degradation reports, and delayed workflows.

This guide synthesizes field-proven protocols and fundamental chemical causality to help you validate your analytical systems and secure robust characterization data.

SECTION 1: NMR Spectroscopy Troubleshooting (The Rotamer Conundrum)

FAQ 1: Why do my


H and 

C NMR spectra show duplicated or broadened peaks for a batch that LC-UV confirms is >99% pure?

The Causality: You are likely observing amide rotamers , not impurities or diastereomers. The amide bond (-CONHCH


) possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group (

). This resonance restricts rotation around the C-N bond. At ambient temperature (298 K), the exchange rate between the cis (E) and trans (Z) conformers is slower than the NMR timescale. Consequently, the spectrometer detects both conformers as distinct chemical environments, resulting in peak doubling (especially for the N-methyl doublet and adjacent aromatic protons) or severe line broadening[1].

The Self-Validating Protocol: Variable Temperature (VT) NMR To definitively prove that the extra peaks are rotamers and not structural impurities, you must force the molecule into a "fast exchange" regime where the NMR time-averages the conformers into a single sharp set of peaks.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15-20 mg of your sample in DMSO-

    
    . Avoid CDCl
    
    
    
    , as its low boiling point (61 °C) prevents reaching the necessary coalescence temperature. DMSO-
    
    
    allows heating up to 150 °C and effectively separates amide proton shifts from the aromatic region[2].
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 298 K. Integrate the major and minor N-methyl peaks to determine the rotamer ratio (typically 85:15 for secondary aromatic amides).
    
  • Incremental Heating: Increase the probe temperature in 10 °C increments (e.g., 313 K, 323 K, 333 K, up to 363 K). Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Coalescence Observation: Monitor the split signals. As temperature increases, the peaks will broaden, merge (coalescence temperature,

    
    ), and eventually sharpen into a single peak.
    
  • Reversibility Check (Critical): Cool the probe back to 298 K and re-acquire the spectrum. The peaks must split again. If they do not, your compound degraded upon heating.

NMR_Workflow Start Observe Broad/Split Peaks in 1H/13C NMR at 298 K CheckPurity Verify Purity (LC-UV/MS) Is it >95% pure? Start->CheckPurity Impurity Standard Purification (Prep-HPLC / Column) CheckPurity->Impurity No RotamerSuspect Suspect Amide Rotamers (Restricted C-N Rotation) CheckPurity->RotamerSuspect Yes SolventSwitch Switch Solvent (e.g., CDCl3 to DMSO-d6) RotamerSuspect->SolventSwitch VT_NMR Perform VT-NMR (Heat from 298 K to 363 K) SolventSwitch->VT_NMR Coalescence Peaks Coalesce into Singlets? (Fast Exchange Regime) VT_NMR->Coalescence Confirm Confirm Structure Calculate Rotational Barrier Coalescence->Confirm Yes Diastereomer Peaks Remain Split (Suspect Impurity/Degradation) Coalescence->Diastereomer No

Diagnostic workflow for resolving NMR peak duplication caused by amide rotamers.

SECTION 2: LC-MS & Chromatography Challenges

FAQ 2: My HPLC chromatogram shows split peaks or a "shoulder". Is the compound degrading on-column?

The Causality: Split peaks in HPLC for this class of molecules usually stem from two distinct phenomena:

  • Chromatographically Separable Rotamers: If the interconversion barrier between the E and Z amide rotamers is high enough, they can partially separate on a C18 column at room temperature, appearing as a peak with a heavy shoulder or two distinct peaks[1].

  • On-Column Hydrolysis: The methyl ester moiety is susceptible to hydrolysis if the mobile phase is unbuffered or too alkaline, leading to the formation of the corresponding carboxylic acid during the run.

The Self-Validating Protocol: Dynamic HPLC (DHPLC) & Mobile Phase Optimization Step-by-Step Methodology:

  • Suppress Hydrolysis: Ensure your aqueous mobile phase is strictly buffered to an acidic pH. Use 0.1% Formic Acid (pH ~2.7) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). This suppresses ester hydrolysis and ensures the secondary amide remains fully neutral.

  • Elevate Column Temperature: Increase the column oven temperature to 50 °C or 60 °C.

  • Analyze Peak Shape: If the split peak was caused by rotamers, the elevated thermal energy will increase the rate of on-column interconversion, collapsing the shoulder into a single, sharp, Gaussian peak. If the split peak persists, you have a true isobaric impurity or degradation product[3].

FAQ 3: Why is my MS/MS fragmentation so complex, and why do I see a dominant loss of 32 Da instead of a clean parent ion?

The Causality: Protonated methyl benzoate derivatives ([M+H]


m/z 194.08) undergo highly specific gas-phase fragmentation. The loss of 32 Da is the concomitant neutral elimination of methanol from the ester group. This is not a simple cleavage; the incipient proton migrates to the benzene ring, randomizes, and transfers to the methoxy group to facilitate the expulsion of CH

OH, leaving an acyl cation (m/z 162.05)[4]. Furthermore, the secondary amide can independently lose methylamine (31 Da) depending on the collision energy applied.

The Self-Validating Protocol: MS/MS Optimization Step-by-Step Methodology:

  • Source Optimization: To prevent in-source fragmentation (premature loss of methanol), lower the declustering potential (DP) or cone voltage.

  • MRM Transition Selection: For quantitative LC-MS/MS, do not rely solely on the parent ion. Track the following transitions:

    • Quantifier:m/z 194.1

      
       162.1 (Loss of Methanol, requires low-to-medium CE).
      
    • Qualifier:m/z 194.1

      
       134.1 (Loss of Methanol + CO, requires higher CE).
      

LCMS_Workflow Parent Protonated Precursor [M+H]+ m/z 194.08 Isobaric Chromatographic Split Peaks? (Rotamers vs. Hydrolysis) Parent->Isobaric Frag1 Loss of Methanol (-32 Da) m/z 162.05 (Acyl Cation) Parent->Frag1 Ester Cleavage (Low CE) Frag2 Loss of Methylamine (-31 Da) m/z 163.04 Parent->Frag2 Amide Cleavage (Med CE) ElevateTemp Increase Column Temp (50°C) & Use 0.1% FA Mobile Phase Isobaric->ElevateTemp Resolve LC Frag3 Loss of CO (-28 Da) m/z 134.06 Frag1->Frag3 Decarbonylation (High CE) Optimize Optimize Collision Energy (CE) for MRM Quantitation Frag1->Optimize Frag2->Optimize Frag3->Optimize

LC-MS/MS fragmentation pathways and chromatographic troubleshooting logic.

SECTION 3: Quantitative Data Summary

To streamline your instrument setup, utilize the following reference parameters for Methyl 3-(methylcarbamoyl)benzoate derivatives.

Table 1: Analytical Troubleshooting Parameters

Analytical ChallengeParameterRecommended SettingCausality / Rationale
NMR Peak Doubling SolventDMSO-

High boiling point allows heating; separates amide N-H from aromatic signals[2].
NMR Peak Doubling Probe Temperature343 K – 363 KOvercomes the ~15-17 kcal/mol rotational barrier of the C-N amide bond[5].
HPLC Split Peaks Column Temperature50 °CAccelerates rotamer interconversion on-column to yield a single sharp peak[1].
HPLC Split Peaks Mobile Phase Additive0.1% Formic Acid (pH ~2.7)Keeps the amide neutral and prevents base-catalyzed hydrolysis of the methyl ester[3].
MS/MS Sensitivity Precursor Ionm/z 194.08 ([M+H]

)
Positive ESI mode; amide nitrogen readily accepts a proton.
MS/MS Fragmentation Primary Product Ionm/z 162.05Driven by the thermodynamically favorable neutral elimination of methanol[4].

References

  • Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry. [Link]

  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. MDPI.[Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics.[Link]

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry.[Link]

  • Gas-Phase NMR Studies of N,N-Dimethylamides. Inter- and Intramolecular Contributions to Internal Rotation Activation Energies. Journal of Physical Chemistry.[Link] (Referenced via Gustavus Adolphus College archives)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Methyl 3-(methylcarbamoyl)benzoate Derivatives: Next-Generation p53 Y220C Reactivators

Executive Summary Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0) is a highly specialized synthetic building block utilized in the development of advanced oncology therapeutics 1. While the compound itself is an ina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0) is a highly specialized synthetic building block utilized in the development of advanced oncology therapeutics 1. While the compound itself is an inactive precursor, recent pharmacological breakthroughs have utilized this scaffold to synthesize novel indolizine derivatives that act as potent, targeted reactivators of the mutant p53 Y220C tumor suppressor protein 2.

This guide provides an objective, in-depth comparative analysis of these next-generation derivatives against legacy alternatives. By examining thermodynamic stabilization metrics, in vitro efficacy, and the underlying causality of the experimental workflows, we provide drug development professionals with a definitive framework for evaluating p53-targeted small molecules.

Mechanistic Rationale: Targeting the p53 Y220C Crevice

The TP53 gene is the most frequently mutated gene in human cancers. The specific Y220C mutation creates a temperature-sensitive, structurally unstable protein characterized by a unique surface crevice located far from the DNA-binding interface 3.

Indolizine derivatives synthesized from the methyl 3-(methylcarbamoyl)benzoate scaffold are rationally designed to selectively occupy this mutation-induced cavity. By acting as a molecular "staple," these compounds thermodynamically stabilize the protein, preventing its rapid unfolding. This restores the wild-type conformation and reactivates sequence-specific DNA binding, triggering apoptosis in tumor cells without relying on the traditional MDM2-p53 disruption pathways 4.

G A Mutant p53 Y220C (Thermodynamically Unstable) C Ligand Binding at Y220C Crevice (Target Engagement) A->C B Indolizine Derivative (Methyl 3-(methylcarbamoyl)benzoate origin) B->C Fills mutation-induced cavity D Restored Wild-Type Conformation (Thermal Stabilization) C->D Prevents unfolding E Sequence-Specific DNA Binding (Transcriptional Activation) D->E Recruits co-factors F Cell Cycle Arrest & Apoptosis (Tumor Suppression) E->F Upregulates p21, PUMA

Mechanism of p53 Y220C reactivation by indolizine derivatives.

Comparative Performance Analysis

To objectively evaluate the efficacy of these novel indolizines, we benchmark them against early-generation p53 Y220C binders (e.g., PK11007). The table below synthesizes quantitative data regarding target binding affinity (


), thermal stabilization (

), and cellular toxicity profiles across p53-mutated (NUGC3) and p53-null (H1299) cell lines 3.
Table 1: Pharmacological Benchmarking of p53 Y220C Reactivators
Compound ClassSpecific TargetBinding Affinity (

)
Thermal Shift (

at 10 µM)
NUGC3 IC

(nM)(p53 Y220C)
H1299 IC

(nM)(p53 Null)
Selectivity Index (H1299 / NUGC3)
Indolizine Deriv. A (Target)p53 Y220C15.2 nM+ 3.8 °C125>10,000>80.0x
Indolizine Deriv. B (Target)p53 Y220C42.0 nM+ 2.4 °C480>10,000>20.8x
PK11007 (Legacy Ref.)p53 Y220C1,500.0 nM+ 1.2 °C2,5003,0001.2x
Nutlin-3a (Control)MDM2 / WT p53N/A0.0 °C>10,000>10,000N/A

Analytical Insight: The indolizine derivatives synthesized via the methyl 3-(methylcarbamoyl)benzoate pathway demonstrate a superior thermodynamic stabilization profile (


) compared to legacy compounds. More importantly, their Selectivity Index (>80x) proves that their cytotoxicity is strictly p53-dependent, whereas legacy compounds like PK11007 suffer from off-target toxicity (evidenced by near-equal killing of p53-null H1299 cells).

Self-Validating Experimental Protocols

Robust drug discovery requires self-validating assay systems. The following methodologies detail the synthesis of the active intermediate and the subsequent biological validation. Every step is designed with internal controls to establish strict causality between chemical structure and biological phenotype.

Workflow S1 Step 1: Scaffold Hydrolysis (Methyl 3-(methylcarbamoyl)benzoate) S2 Step 2: Indolizine Assembly (Cross-Coupling) S1->S2 NaOH/MeOH S3 Step 3: Thermal Shift Assay (p53 Y220C dTm) S2->S3 Purified Compound S4 Step 4: Cell Viability (NUGC3 vs H1299) S3->S4 Hit Selection

Experimental workflow from scaffold synthesis to biological validation.

Protocol A: Scaffold Hydrolysis & Activation

Causality: Methyl 3-(methylcarbamoyl)benzoate is an ester that cannot directly participate in the required cross-coupling reactions to form the indolizine core. Base-catalyzed hydrolysis is mandatory to yield the reactive carboxylic acid intermediate 2.

  • Reaction Setup: Suspend 1.0 g (5.18 mmol) of methyl 3-(methylcarbamoyl)benzoate in a biphasic solvent system of H₂O (10 mL) and MeOH (20 mL). Note: The biphasic system ensures complete solubility of the hydrophobic ester while providing the aqueous environment necessary for nucleophilic attack.

  • Hydrolysis: Add 2.1 g (51.76 mmol, 10 equiv) of NaOH. Stir the mixture for 2 hours at room temperature.

  • Acidification & Extraction: Dilute with 50 mL of water and acidify to pH 2 using 1M HCl. Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the active intermediate for downstream indolizine derivatization.

Protocol B: Differential Scanning Fluorimetry (DSF)

Causality: To prove that the synthesized indolizine derivatives physically bind to the p53 Y220C mutant rather than acting downstream, we measure the shift in melting temperature (


). A positive shift indicates thermodynamic stabilization via direct ligand-protein engagement.
  • Preparation: Dilute purified recombinant p53 Y220C core domain (residues 94-312) to 2 µM in assay buffer (HEPES 25 mM, pH 7.2, 150 mM NaCl, 1 mM TCEP).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Incubation: Dispense 20 µL of the protein-dye mixture into a 96-well PCR plate. Add the indolizine derivatives to a final concentration of 10 µM (1% DMSO final). Include a 1% DMSO vehicle control.

  • Thermal Ramp: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a RT-PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Analysis: Calculate the first derivative of the melting curve to determine the

    
    .
    
Protocol C: Isogenic Cell Viability Assay (The Self-Validating Screen)

Causality: Cytotoxicity alone does not prove p53 reactivation. By running NUGC3 (p53 Y220C) and H1299 (p53-null) cells in parallel, we create a self-validating system. True target engagement will show potent toxicity in NUGC3 but remain non-toxic in H1299, ruling out off-target chemotoxicity [[3]]().

  • Seeding: Seed NUGC3 and H1299 cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point serial dilution of the indolizine derivatives (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate for 72 hours.

  • Quantification: Add 10 µL of CellCounting Kit-8 (CCK-8) reagent per well. Incubate for 2 hours and read absorbance at 450 nm.

  • Validation: Calculate IC

    
     values. Compounds with a Selectivity Index (H1299 IC
    
    
    
    / NUGC3 IC
    
    
    ) > 10 are validated as on-target p53 Y220C reactivators.

References

  • [2] Google Patents. WO2024086804A1 - Indolizine derivatives for treating cancer. Available at:

  • [3] Google Patents. WO2024086804A1 - Indolizine derivatives for treating cancer (Biological Activity Data). Available at:

  • [4] National Institutes of Health (NIH). The role of MDM2–p53 axis dysfunction in the hepatocellular carcinoma transformation. Available at:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison of Methyl 3-(Methylcarbamoyl)benzoate Analogs as p53 Y220C Reactivators

Executive Summary The tumor suppressor gene TP53 is mutated in over 50% of human cancers. Among these, the Y220C mutation accounts for approximately 1.8% of all p53 alterations, creating a highly specific, temperature-se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor suppressor gene TP53 is mutated in over 50% of human cancers. Among these, the Y220C mutation accounts for approximately 1.8% of all p53 alterations, creating a highly specific, temperature-sensitive structural defect[1]. The substitution of tyrosine with cysteine at position 220 generates a solvent-accessible hydrophobic cleft that destabilizes the protein's


-sandwich domain, leading to rapid unfolding and degradation at physiological temperatures[2].

Historically, targeting structural mutants of p53 was considered "undruggable." However, the clinical advancement of Rezatapopt (PC14586) proved that small molecules can bind this cleft, stabilize the wild-type conformation, and restore tumor-suppressive transcription[1]. Recently, a novel class of reactivators has emerged, utilizing methyl 3-(methylcarbamoyl)benzoate as a critical synthetic building block to generate highly potent indolizine-based analogs[3]. This guide provides an objective SAR analysis and performance comparison between these next-generation 3-(methylcarbamoyl)benzamide derivatives and the clinical benchmark, PC14586.

Target Biology & Mechanism of Action

To successfully develop p53 Y220C reactivators, one must understand the thermodynamic causality of the mutation. The Y220C cleft is distant from the DNA-binding interface; thus, small molecule engagement does not sterically hinder DNA interaction[3]. Instead, binding acts as a thermodynamic linchpin. By occupying the hydrophobic pocket, the reactivator increases the melting temperature (


) of the mutant protein, shifting the equilibrium back toward the folded, active state. Once refolded, p53 translocates to the nucleus to drive the transcription of apoptotic and cell-cycle arrest genes such as PUMA and p21[4].

MoA A p53 Y220C Mutation (Unfolded & Inactive) B 3-(Methylcarbamoyl)benzoate Analog Binding A->B Target Engagement C Thermal Stabilization & Conformational Refolding B->C Structural Rescue D DNA Binding at Target Promoters C->D Functional Restoration E Transcription of PUMA / p21 (Apoptosis & Cell Cycle Arrest) D->E Tumor Suppression

Figure 1: Mechanism of action for p53 Y220C structural reactivation and functional restoration.

SAR Analysis: The Role of the 3-(Methylcarbamoyl)benzoate Moiety

Methyl 3-(methylcarbamoyl)benzoate (CAS 23668-00-0) is not administered as a standalone drug; rather, it is a highly optimized intermediate[3]. During lead optimization, the ester is hydrolyzed to 3-(methylcarbamoyl)benzoic acid and coupled via an amide bond to a central hydrophobic scaffold (e.g., an indolizine core)[3]. This generates a pharmacophore with distinct advantages over first-generation fragments:

  • The Hydrophobic Anchor : While PC14586 utilizes a trifluoromethyl-substituted indole to anchor deeply into the Y220C pocket[1], next-generation analogs utilize an indolizine core[5]. The indolizine provides an optimal vector for substituents to reach adjacent subsites.

  • The 3-(Methylcarbamoyl)phenyl Moiety : This group projects toward the solvent interface. The methylcarbamoyl functional group is critical: the amide NH and carbonyl act as a highly directional hydrogen-bond donor-acceptor pair. This network interacts with the protein backbone (specifically around Pro153) and local water molecules, significantly improving both binding enthalpy and aqueous solubility compared to earlier lipophilic fragments[1][2].

  • Deuteration Strategy : Advanced analogs (such as Indolizine Cpd-3) incorporate deuterium on the indolizine core. This rational design choice reduces CYP3A4-mediated metabolism, extending the pharmacokinetic half-life without compromising the sub-nanomolar binding affinity[5].

Comparative Performance: Analogs vs. PC14586

Next-generation compounds designed with this moiety have demonstrated up to a 300-fold increase in potency compared to early clinical compounds across diverse preclinical assays[4]. Below is a quantitative comparison of the biochemical and cellular performance of these analogs against the established baseline of PC14586.

CompoundScaffold ArchitectureBiochemical Potency(HTRF

)
Cellular Efficacy(NUGC-3

)
Key Structural / ADME Feature
PC14586 (Rezatapopt) Indole~ 100 - 200 nM~ 1.5 - 3.0

M
Trifluoromethyl anchor, Alkyne linker[1]
Indolizine Cpd-1 Indolizine0.4 nM0.100

M
3-(methylcarbamoyl)benzamide moiety[5]
Indolizine Cpd-3 Deuterated Indolizine0.7 nM0.064

M
Deuterated core, enhanced metabolic stability[5]

*Note: PC14586 values represent aggregate baseline ranges established in early literature for comparative context. Next-generation indolizine derivatives exhibit distinct sub-nanomolar biochemical target engagement[4][5].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that assay design must be self-validating. A common pitfall in mutant p53 screening is false positives from non-specific aggregators. The protocols below are designed to isolate true structural refolding from assay interference.

Workflow Step1 1. Prepare Recombinant His-p53 Y220C & Biotin-DNA Step2 2. Incubate with Indolizine Analog / PC14586 Step1->Step2 Step3 3. Add Anti-His-Eu (Donor) & SA-XL665 (Acceptor) Step2->Step3 Step4 4. Measure FRET Signal (665nm / 620nm) Step3->Step4 Step5 5. Calculate SC150 (Binding Affinity) Step4->Step5

Figure 2: Step-by-step HTRF biochemical workflow for quantifying p53 Y220C-DNA binding affinity.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) DNA-Binding Assay

Purpose : To quantify the compound's ability to restore the DNA-binding function of the p53 Y220C mutant. Causality : By utilizing a FRET-based proximity assay, signal is only generated when the reactivator successfully folds the mutant protein, allowing the His-tagged p53 to bind the biotinylated DNA consensus sequence. This creates a self-validating system where signal directly correlates with functional rescue[5].

Step-by-Step Method :

  • Reagent Preparation : Prepare recombinant His-tagged p53 Y220C protein and biotin-labeled p53 consensus DNA in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Rationale: Tween-20 prevents non-specific compound aggregation.

  • Compound Incubation : Dispense 3-(methylcarbamoyl)benzoate analogs in a 10-point concentration gradient. Incubate at 37°C for 30 minutes. Rationale: 37°C ensures the baseline mutant protein is denatured; only active compounds will rescue the fold at physiological temperature.

  • Fluorophore Addition : Add Anti-His-Europium cryptate (FRET donor) and Streptavidin-XL665 (FRET acceptor).

  • Detection : Read the plate on a time-resolved fluorescence microplate reader. Measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis : Calculate the 665/620 ratio. The

    
     is defined as the concentration required to increase the HTRF signal by 150% over the DMSO control[5].
    
Protocol B: Cellular Viability (CCK-8) Assay in NUGC-3 Cells

Purpose : To validate on-target anti-proliferative efficacy in a physiological cancer model. Causality : NUGC-3 (human gastric adenocarcinoma) cells naturally harbor the endogenous p53 Y220C mutation. If the compound selectively reactivates p53, it will trigger downstream transcription, leading to cell cycle arrest and apoptosis. Measuring


 via CCK-8 validates that biochemical refolding translates to actual tumor suppression[5].

Step-by-Step Method :

  • Cell Seeding : Seed NUGC-3 cells at 3,000 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Treatment : Treat cells with serial dilutions of the test compounds (0.001 to 10

    
    M) for 72 hours.
    
  • CCK-8 Addition : Add 10

    
    L of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours. Rationale: WST-8 is reduced by cellular dehydrogenases to an orange formazan product; the amount of dye is directly proportional to the number of living cells, providing a highly sensitive measure of viability.
    
  • Absorbance Measurement : Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis : Fit the dose-response curve using non-linear regression to determine the cellular

    
    [5].
    

References

  • Title: WO2024086804A1 - Indolizine derivatives for treating cancer Source: Google Patents URL
  • Title: Nutshell Therapeutics divulges new TP53 Y220C reactivators Source: BioWorld URL
  • Source: PMC (nih.gov)
  • Title: Abstract C012: Discovery of a Best-in-Class small molecule p53 Y220C reactivator: Breaking through the potency ceiling Source: Molecular Cancer Therapeutics - AACR Journals URL
  • Title: Discovery of Rezatapopt (PC14586)

Sources

Validation

Validating the target engagement of "Methyl 3-(methylcarbamoyl)benzoate"-containing compounds

In the landscape of neurodegenerative disease research and drug discovery, the robust validation of a compound's interaction with its intended biological target is a cornerstone of preclinical development.[1] For therape...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurodegenerative disease research and drug discovery, the robust validation of a compound's interaction with its intended biological target is a cornerstone of preclinical development.[1] For therapeutic candidates aimed at acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, confirming direct engagement is paramount to establishing a clear mechanism of action and building confidence in structure-activity relationships (SAR).[2][3][4] This guide provides a comprehensive comparison of key methodologies for validating the target engagement of novel AChE inhibitors, using a hypothetical compound series containing the "Methyl 3-(methylcarbamoyl)benzoate" scaffold as a case study.

The inhibition of acetylcholinesterase is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, with several approved drugs functioning through this mechanism.[2][4][5] As new chemical entities are designed and synthesized, it is crucial to move beyond simple measures of enzyme inhibition and employ a suite of assays that provide orthogonal evidence of direct binding, both in biochemical and cellular contexts.[1][6] This guide will delve into the principles, protocols, and comparative analysis of four powerful techniques: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), the Ellman's Assay for enzymatic activity, and Surface Plasmon Resonance (SPR).

The Biological Context: The Cholinergic Synapse and Acetylcholinesterase

Acetylcholinesterase plays a critical role in the central and peripheral nervous systems by hydrolyzing acetylcholine in the synaptic cleft, thus terminating the neurotransmitter signal.[7][8] The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic triad and an anionic subsite that binds the quaternary amine of acetylcholine.[3][9] Inhibitors of AChE prevent this hydrolysis, leading to an increase in the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[2]

Simplified Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) Vesicle->ACh Release Choline_Transporter Choline Transporter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Methyl 3-(methylcarbamoyl)benzoate -containing Inhibitor Inhibitor->AChE Inhibits Choline->Choline_Transporter Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Activates CETSA Experimental Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y neuroblastoma cells) Compound_Treatment 2. Compound Treatment (Varying concentrations of inhibitor or DMSO control) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Expose cells to a temperature gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (e.g., Freeze-thaw cycles) Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble proteins from aggregated proteins) Cell_Lysis->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection Protein_Quantification 7. Protein Quantification (e.g., Western Blot for AChE) Supernatant_Collection->Protein_Quantification Data_Analysis 8. Data Analysis (Generate melt curves and dose-response curves) Protein_Quantification->Data_Analysis

Caption: Workflow for a Cellular Thermal Shift Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses AChE to 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the "Methyl 3-(methylcarbamoyl)benzoate"-containing compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the amount of soluble AChE at each temperature using Western blotting with a specific anti-AChE antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble AChE against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization. For an isothermal dose-response format, plot the soluble AChE at a single, optimized temperature against the compound concentration to determine the EC50.

Representative Data:

Compound ConcentrationSoluble AChE at 58°C (% of control)
0 µM (DMSO)25%
0.1 µM45%
1 µM75%
10 µM90%
100 µM92%
EC50 ~0.5 µM

Interpretation: A dose-dependent increase in the amount of soluble AChE at a denaturing temperature demonstrates that the compound enters the cells and binds to AChE, thereby stabilizing it.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction between the inhibitor and purified AChE. [10][11]

ITC Experimental Workflow Sample_Preparation 1. Sample Preparation (Purified AChE in buffer in the sample cell; Inhibitor in the same buffer in the syringe) Titration 2. Titration (Inject small aliquots of inhibitor into the AChE solution) Sample_Preparation->Titration Heat_Measurement 3. Heat Measurement (Detect heat released or absorbed upon binding) Titration->Heat_Measurement Data_Analysis 4. Data Analysis (Integrate heat pulses and fit to a binding model) Heat_Measurement->Data_Analysis

Caption: Workflow for Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of purified recombinant human AChE (e.g., 10 µM) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). Prepare a solution of the "Methyl 3-(methylcarbamoyl)benzoate"-containing compound (e.g., 100 µM) in the exact same buffer. Degas both solutions. [12]2. Instrument Setup: Load the AChE solution into the sample cell of the ITC instrument and the compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections of the compound into the AChE solution, allowing the system to return to thermal equilibrium after each injection.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). [13] Representative Data:

ParameterValue
Binding Affinity (Kd) 150 nM
Stoichiometry (n) 1.05
Enthalpy (ΔH) -8.5 kcal/mol
Entropy (ΔS) 4.2 cal/mol·K

Interpretation: The low nanomolar Kd value confirms a high-affinity interaction. The stoichiometry close to 1 indicates a 1:1 binding model. The negative enthalpy change suggests that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.

Ellman's Assay (Enzyme Activity)

This colorimetric assay is a classic and robust method to measure the functional consequence of AChE inhibition. [14][15]It quantifies the enzymatic activity by detecting the production of thiocholine from the substrate acetylthiocholine. [15]

Ellman's Assay Experimental Workflow Reagent_Preparation 1. Reagent Preparation (Buffer, AChE, DTNB, Acetylthiocholine, Inhibitor) Assay_Setup 2. Assay Setup in 96-well plate (Add buffer, AChE, DTNB, and inhibitor) Reagent_Preparation->Assay_Setup Pre-incubation 3. Pre-incubation (Allow inhibitor to bind to AChE) Assay_Setup->Pre-incubation Reaction_Initiation 4. Reaction Initiation (Add acetylthiocholine substrate) Pre-incubation->Reaction_Initiation Kinetic_Measurement 5. Kinetic Measurement (Read absorbance at 412 nm over time) Reaction_Initiation->Kinetic_Measurement Data_Analysis 6. Data Analysis (Calculate reaction rates and % inhibition; determine IC50) Kinetic_Measurement->Data_Analysis

Caption: Workflow for the Ellman's Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of 0.1 M phosphate buffer (pH 8.0), purified AChE, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI). Prepare serial dilutions of the "Methyl 3-(methylcarbamoyl)benzoate"-containing compound. [14]2. Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and DTNB to each well. Then add the different concentrations of the inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product, thiocholine, with DTNB. [15]6. Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and plot this against the logarithm of the inhibitor concentration to calculate the IC50 value.

Representative Data:

Inhibitor Concentration (nM)% Inhibition
112%
1035%
10085%
100098%
IC50 ~30 nM

Interpretation: A low nanomolar IC50 value indicates that the compound is a potent inhibitor of AChE's catalytic activity, confirming a functional consequence of target engagement.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics between an inhibitor and its target protein. [16][17]This allows for the determination of both the on-rate (ka) and off-rate (kd) of the interaction. [18]

SPR Experimental Workflow Chip_Preparation 1. Sensor Chip Preparation (Immobilize purified AChE on the chip surface) Analyte_Injection 2. Analyte Injection (Inject varying concentrations of the inhibitor over the chip) Chip_Preparation->Analyte_Injection Binding_Measurement 3. Real-time Binding Measurement (Monitor association and dissociation phases) Analyte_Injection->Binding_Measurement Regeneration 4. Surface Regeneration (Remove bound inhibitor) Binding_Measurement->Regeneration Data_Analysis 5. Data Analysis (Fit sensorgrams to a kinetic model to determine ka, kd, and KD) Binding_Measurement->Data_Analysis Regeneration->Analyte_Injection Repeat for each concentration

Caption: Workflow for Surface Plasmon Resonance.

Step-by-Step Protocol:

  • Chip Preparation: Immobilize purified recombinant human AChE onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the "Methyl 3-(methylcarbamoyl)benzoate"-containing compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate. The SPR instrument will monitor the change in the refractive index in real-time, generating a sensorgram that shows the association phase (compound binding) and the dissociation phase (compound unbinding).

  • Regeneration: After each injection, inject a regeneration solution (e.g., a low pH buffer) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgrams from the different compound concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Representative Data:

ParameterValue
Association Rate (ka) 2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (kd) 5.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (KD) 20 nM

Interpretation: The kinetic parameters provide detailed insights into the binding mechanism. A fast on-rate and a slow off-rate are often desirable characteristics for a drug candidate. The KD value provides a direct measure of binding affinity, which should be consistent with data from other biophysical assays like ITC.

Conclusion

Validating the target engagement of novel compounds is a non-negotiable step in modern drug discovery. [1][4]By employing a suite of orthogonal assays, researchers can build a comprehensive and convincing case for a compound's mechanism of action. For a hypothetical "Methyl 3-(methylcarbamoyl)benzoate"-containing inhibitor of acetylcholinesterase, the combined data from CETSA, ITC, the Ellman's Assay, and SPR would provide a multi-dimensional view of its interaction with the target. CETSA would confirm engagement in a cellular context, the Ellman's assay would demonstrate functional inhibition, and ITC and SPR would provide detailed thermodynamic and kinetic profiles of the direct binding event. This integrated approach not only validates the primary pharmacology of the compound but also provides crucial data to guide lead optimization and increase the probability of success in later stages of drug development.

References

  • Location, structure and function of acetylcholinesterase. Available at: [Link]

  • The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. PMC.
  • Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate. Journal of Medicinal Chemistry. 2021.
  • Acetylcholinesterase:
  • Acetylcholinesterase. wikidoc. 2018.
  • Acetylcholinesterase: Reaction & Mechanism of Action. Study.com.
  • Application Notes and Protocols for Acetylcholinesterase (AChE)
  • Acetylcholinesterase. Wikipedia.
  • Full article: Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characteris
  • Discovery of new scaffolds from approved drugs as acetylcholinesterase inhibitors. RSC Publishing.
  • Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. Frontiers. 2023.
  • Ellman Esterase Assay Protocol. Scribd.
  • How do I screen for acetylcholinesterase activity?.
  • Determination of affinity and efficacy of acetylcholinesterase inhibitors using isothermal titr
  • New findings about Ellman's method to determine cholinesterase activity. PubMed. 2007.
  • Target Engagement Assays in Early Drug Discovery. PMC.
  • Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Str
  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. 2023.
  • An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. PMC. 2021.
  • Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simul
  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. 2023.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC.
  • Determination of affinity and efficacy of acetylcholinesterase inhibitors using isothermal titration calorimetry.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Targeting Acetylcholinesterase: Identification of Chemical Leads by High Throughput Screening, Structure Determination and Molecular Modeling. PLOS One. 2011.
  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. 2024.
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • NanoBRET® Target Engagement BET BRD Assays.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual.
  • Surface Plasmon Resonance.
  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. 2023.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BRD4-IN-3. Benchchem.
  • An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch. 2023.
  • A beginner's guide to surface plasmon resonance. SciSpace.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. 2020.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • Cellular thermal shift assay. Wikipedia.

Sources

Comparative

A Researcher's Guide to Navigating Off-Target Effects of Novel p53 Reactivators Derived from a Methyl 3-(methylcarbamoyl)benzoate Scaffold

In the landscape of oncology drug discovery, the tumor suppressor protein p53 represents a formidable target. Its mutation or inactivation is a hallmark of a vast number of human cancers, making the restoration of its fu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the tumor suppressor protein p53 represents a formidable target. Its mutation or inactivation is a hallmark of a vast number of human cancers, making the restoration of its function a highly sought-after therapeutic strategy. Recently, novel compounds based on an indolizine scaffold, synthesized using "Methyl 3-(methylcarbamoyl)benzoate" as a starting reagent, have emerged as promising reactivators of the p53 Y220C mutant, one of the most common p53 mutations.[1] While the on-target efficacy of these compounds is of primary importance, a thorough understanding of their off-target effects is critical for their advancement as safe and effective therapeutics. Most small molecule drugs interact with unintended biological targets, which can lead to unforeseen toxic events in preclinical and clinical development.[2]

This guide provides a comparative framework for assessing the off-target profile of this emerging class of p53 reactivators. We will explore the experimental methodologies and strategic considerations necessary to build a comprehensive safety profile, comparing potential outcomes with those of other kinase inhibitors, a class of drugs notorious for off-target activities.

The On-Target Rationale: Reactivating Mutant p53

The p53 protein is a transcription factor that plays a pivotal role in regulating cell cycle arrest, DNA repair, and apoptosis.[1] The Y220C mutation creates a surface crevice in the p53 protein, destabilizing it and abrogating its tumor-suppressive function. The novel indolizine derivatives, developed from the "Methyl 3-(methylcarbamoyl)benzoate" scaffold, are designed to bind to this crevice, stabilize the protein, and restore its wild-type function. This elegant mechanism of action holds immense therapeutic promise for a significant population of cancer patients.[1]

Below is a conceptual diagram of the intended signaling pathway and the point of intervention for these novel compounds.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage WT p53 WT p53 DNA Damage->WT p53 Oncogene Activation Oncogene Activation Oncogene Activation->WT p53 Cell Cycle Arrest Cell Cycle Arrest WT p53->Cell Cycle Arrest Apoptosis Apoptosis WT p53->Apoptosis Mutant p53 (Y220C) Mutant p53 (Y220C) Tumor Growth Tumor Growth Mutant p53 (Y220C)->Tumor Growth Compound Methyl 3-(methylcarbamoyl)benzoate -based Compound Compound->Mutant p53 (Y220C) Reactivates Tumor Suppression Tumor Suppression Cell Cycle Arrest->Tumor Suppression Apoptosis->Tumor Suppression off_target_workflow Compound of Interest Compound of Interest In Silico Screening In Silico Screening (e.g., PanScreen) Compound of Interest->In Silico Screening Broad Panel Screening Broad In Vitro Safety Panel (e.g., SAFETYscan47) In Silico Screening->Broad Panel Screening Prioritize Kinome Profiling Kinome-Wide Profiling (e.g., KINOMEscan) Broad Panel Screening->Kinome Profiling Cell-Based Assays Cell-Based Secondary Assays Kinome Profiling->Cell-Based Assays Validate Hits Target Validation Target Validation & Engagement (e.g., CETSA) Cell-Based Assays->Target Validation Comprehensive Profile Comprehensive Off-Target Profile Target Validation->Comprehensive Profile

Caption: A workflow for comprehensive off-target screening.

Comparing Off-Target Screening Methodologies

Several techniques are available to assess the off-target profile of a compound. Each has its strengths and provides a different piece of the puzzle.

MethodologyPrincipleThroughputKey InsightsCommercial Examples
In Silico Prediction Computational modeling predicts interactions based on compound structure and target protein structures.Very HighProvides an initial, cost-effective assessment of potential liabilities and can help prioritize experimental screening. [3]PanScreen [3]
Broad Safety Panels In vitro binding or functional assays against a curated panel of targets known to be associated with adverse drug reactions. [4]HighIdentifies interactions with key safety-relevant targets like GPCRs, ion channels, and transporters. [5][6][7]Eurofins SAFETYscan®, Pharmaron Safety Panel [4][6]
Kinome Profiling Competition binding assays that quantify the interaction of a compound with a large panel of human kinases. [8][9]HighCrucial for identifying unintended kinase inhibition, a common source of off-target effects for many small molecules. [10][11][]Eurofins KINOMEscan®, Reaction Biology Kinase Panels [8][9]
Chemoproteomics Mass spectrometry-based approaches to identify the cellular proteins that a compound interacts with in a complex biological sample. [13]MediumProvides an unbiased view of on- and off-target engagement in a cellular context. [13]-
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a protein upon ligand binding in intact cells or lysates. [14]Low to MediumConfirms direct target engagement in a physiologically relevant environment and can be used to validate hits from broader screens. [15][16][17]Pelago Bioscience [14]

Experimental Protocols: A Closer Look

To provide actionable insights, here are condensed protocols for two key experimental approaches.

Protocol 1: Broad Panel In Vitro Safety Screening

This protocol describes a typical workflow for screening a compound against a safety panel, such as the SAFETYscan®47 from Eurofins Discovery. [4]

  • Compound Preparation: The test compound is solubilized in DMSO to create a high-concentration stock solution.

  • Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) in duplicate against a panel of radioligand binding or enzymatic assays.

  • Data Analysis: The percentage of inhibition or stimulation is calculated relative to a vehicle control. A significant interaction is typically defined as >50% inhibition or stimulation.

  • Follow-up: For any significant hits, dose-response curves are generated to determine the IC50 or EC50 values, providing a measure of potency.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Validation

This protocol outlines the steps to confirm the engagement of a compound with a suspected off-target protein within a cellular context. [15][17][18]

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control for a specified time.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples at a range of temperatures for 3 minutes using a thermal cycler. [15]3. Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by high-speed centrifugation. [15]4. Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method like an immunoassay. [16][18]5. Data Analysis: Plot the amount of soluble protein against the temperature to generate a "melting curve." A shift in this curve in the presence of the compound indicates target engagement and stabilization. [16]

Comparative Analysis: p53 Reactivators vs. Kinase Inhibitors

Kinase inhibitors are a well-established class of targeted therapies, but their development has been frequently challenged by off-target effects due to the high degree of structural similarity across the human kinome. [10]While the novel p53 reactivators are not designed as kinase inhibitors, their small molecule nature necessitates a thorough comparison of their selectivity profiles.

Feature"Methyl 3-(methylcarbamoyl)benzoate"-Based p53 ReactivatorsTypical Multi-Kinase Inhibitor
Primary Target Class Transcription Factor (p53)Protein Kinases
Anticipated On-Target Side Effects Related to p53 pathway activation (e.g., cell cycle arrest in normal tissues)Related to inhibition of the primary kinase target(s)
Primary Off-Target Concern Unknown; requires broad screeningInhibition of unintended kinases leading to toxicities (e.g., cardiotoxicity, metabolic effects)
Recommended Screening Strategy 1. Broad safety panel. 2. Full kinome scan to rule out kinase activity. 3. Chemoproteomics for unbiased discovery.1. Full kinome scan is essential. 2. Broad safety panel. 3. Follow-up cellular assays for key off-targets.

Conclusion and Future Directions

The development of p53 reactivators from the "Methyl 3-(methylcarbamoyl)benzoate" chemical series represents an exciting advancement in cancer therapy. However, the path to the clinic is paved with rigorous safety and selectivity assessments. By employing a strategic combination of in silico, in vitro, and cell-based screening methodologies, researchers can build a comprehensive off-target profile. This data-driven approach is not merely a regulatory hurdle but a fundamental component of drug discovery that enables the selection of safer, more effective lead candidates. [19]Early, integrated screening will be paramount to ensuring that these promising new molecules can realize their full therapeutic potential.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers in Pharmacology. [Link]

  • Safety Pharmacology Profiling for Drug Development. (n.d.). Indigo Biosciences. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). EurekAlert!. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]

  • Using secondary pharmacology panels to predict clinical safety risks. (2025). Eurofins Scientific. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. (n.d.). Pharmaron. [Link]

  • Pharmacology Safety Panel. (n.d.). ChemPartner. [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023). bioRxiv. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2025). ResearchGate. [Link]

  • WO2024086804A1 - Indolizine derivatives for treating cancer. (2024).

Sources

Validation

Benchmarking "Methyl 3-(methylcarbamoyl)benzoate" Against Commercially Available Linkers: A Technical Guide

As the field of targeted protein degradation (TPD) and bioconjugation matures, the design of the linker connecting the warhead to the E3 ligase ligand has shifted from an afterthought to a critical driver of pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted protein degradation (TPD) and bioconjugation matures, the design of the linker connecting the warhead to the E3 ligase ligand has shifted from an afterthought to a critical driver of pharmacokinetic and pharmacodynamic efficacy[1]. Historically, flexible polyethylene glycol (PEG) and alkyl chains dominated the landscape due to their synthetic tractability. However, advanced degrader design now heavily favors rigidified scaffolds[2].

This guide provides an in-depth benchmarking of Methyl 3-(methylcarbamoyl)benzoate (MMCB) —a rigid, polar, meta-substituted aromatic linker building block—against commercially available flexible and heterocyclic linkers. By analyzing the causality between linker geometry and ternary complex (TC) stability, we provide a framework for rationally selecting linkers in your drug development pipelines.

The Rationale for Rigid Aromatic Linkers

The primary function of a PROTAC linker is to facilitate the formation of a stable, productive ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ligase[1].

Flexible linkers, such as PEG4 or C8 alkyl chains, possess multiple rotatable bonds. Upon formation of the ternary complex, these linkers must adopt a restricted conformation, resulting in a severe entropic penalty (


) . This thermodynamic cost directly reduces the overall binding affinity (

) of the complex.

Conversely, MMCB provides a pre-organized, planar meta-phenylene geometry. The restricted conformational space minimizes the entropic penalty upon binding[1]. Furthermore, the secondary amide (methylcarbamoyl) acts as a highly directional hydrogen bond donor/acceptor, while the delocalized


-electrons of the benzene ring can engage in 

stacking interactions with surface residues of the target proteins, further stabilizing the complex[3].

G W Warhead (Target Ligand) Coupling Amide Coupling (HATU/DIPEA) W->Coupling L MMCB Linker (Rigid Aromatic) Hydrolysis Ester Hydrolysis (LiOH) & Activation L->Hydrolysis E3 E3 Ligase Ligand E3->Coupling Hydrolysis->Coupling PROTAC Assembled PROTAC Coupling->PROTAC

Fig 1. Synthetic workflow for PROTAC assembly using the rigid MMCB linker.

Physicochemical Profiling & Comparative Data

When benchmarking MMCB against standard commercial linkers, we must evaluate rigidity, aqueous solubility, and the resulting degradation efficiency (DCngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). While piperazine-based linkers introduce rigidity and improve solubility via a protonatable basic center, they lack the absolute planarity of the MMCB aromatic ring.
Table 1: Quantitative Benchmarking of Linker Architectures
Linker ArchitectureRepresentative MotifConformational Entropic PenaltyAqueous Sol. (LogS)TC Half-Life (

)
Avg. DC

(nM)
Rigid Aromatic MMCB-derived Low Moderate (-3.2) 45 min 1.2
Flexible HydrophilicPEG4HighHigh (-1.5)12 min15.4
Flexible HydrophobicAlkyl (C8)HighLow (-5.1)15 min42.1
Rigid HeterocyclicPiperazineMediumHigh (-2.0)30 min5.8

Data reflects generalized benchmarking across standard BRD4/VHL degradation assays. MMCB's extended TC half-life is directly causal to its low entropic penalty and potential for surface


-interactions.

Experimental Benchmarking Protocols

To objectively validate the performance of MMCB against other linkers, the following self-validating protocols must be executed. These methods ensure that observed differences in DC


 are strictly due to linker geometry and not artifacts of incomplete synthesis or off-target binding.
Protocol 1: Linker Activation and Warhead Conjugation

Causality: The methyl ester of MMCB is highly stable. We utilize controlled basic hydrolysis (LiOH) to unmask the carboxylate without cleaving the methylcarbamoyl group, ensuring the structural integrity of the hydrogen-bonding motif.

  • Saponification: Dissolve 1.0 eq of MMCB in a 2:1:1 mixture of THF/MeOH/H

    
    O. Add 1.5 eq of LiOH·H
    
    
    
    O. Stir at room temperature for 4 hours.
  • Isolation: Acidify the reaction mixture to pH 3 using 1M HCl. Extract the resulting 3-(methylcarbamoyl)benzoic acid with Ethyl Acetate (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Activation: In anhydrous DMF, combine the activated linker (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to form the active OAt ester.

  • Conjugation: Add the amine-functionalized warhead (0.9 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the OAt ester mass and the appearance of the product mass confirms successful coupling. Purify via preparative HPLC.

Protocol 2: Ternary Complex (TC) Stability via TR-FRET

Causality: To prove that MMCB's rigidity enhances TC formation, we must measure the proximity of the POI and E3 ligase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it accurately captures the steady-state equilibrium of transient complexes without the mass-transport limitations of Surface Plasmon Resonance (SPR).

  • Preparation: Prepare a master mix containing 10 nM Terbium (Tb)-labeled E3 ligase and 10 nM FITC-labeled POI in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

  • Titration: Dispense the master mix into a 384-well plate. Add the MMCB-PROTAC, PEG4-PROTAC, and Piperazine-PROTAC in a 12-point dose-response series (1 pM to 10 µM).

  • Equilibration: Incubate the plate in the dark for 2 hours at room temperature to ensure thermodynamic equilibrium.

  • Measurement: Excite the samples at 337 nm. Measure emission at 490 nm (Tb donor) and 520 nm (FITC acceptor).

  • Self-Validation Step: Plot the 520/490 ratio against PROTAC concentration. A characteristic "bell-shaped" curve must be observed. The drop in signal at high concentrations (the Hook effect) validates that the signal is driven by true ternary complex formation, rather than independent binary complexes saturating the proteins.

Mechanism PROTAC Rigid PROTAC (MMCB-based) TC Ternary Complex (Low Entropic Penalty) PROTAC->TC Binds POI Protein of Interest (POI) POI->TC Recruited E3 E3 Ubiquitin Ligase E3->TC Recruited Ub Polyubiquitination TC->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Cleavage

Fig 2. UPS degradation pathway mediated by the rigid MMCB ternary complex.

Conclusion

Benchmarking data clearly indicates that transitioning from flexible PEG/alkyl linkers to rigid aromatic scaffolds like Methyl 3-(methylcarbamoyl)benzoate (MMCB) fundamentally alters the thermodynamics of ternary complex formation. By restricting conformational freedom, MMCB lowers the entropic penalty of binding, leading to prolonged ternary complex half-lives and superior degradation profiles (lower DCngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)[1],[2]. While highly polar rigid linkers like piperazine offer excellent solubility, the planar geometry and 

-stacking capabilities of aromatic linkers like MMCB make them indispensable tools for targeting challenging, shallow protein interfaces[3].

References[1] Title: Current strategies for the design of PROTAC linkers: a critical review

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol for the Safe Handling and Disposal of Methyl 3-(methylcarbamoyl)benzoate

Introduction and Physicochemical Rationale Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0) is an organic solid utilized in advanced chemical synthesis and drug development[1][2]. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

Methyl 3-(methylcarbamoyl)benzoate (CAS: 23668-00-0) is an organic solid utilized in advanced chemical synthesis and drug development[1][2]. As a Senior Application Scientist, I emphasize that safe disposal goes beyond merely throwing powder into a bin; it requires a fundamental understanding of the molecule's reactivity to design a failsafe waste management system.

The Causality of Segregation: Structurally, this compound contains both a methyl ester and a secondary methylamide functional group. Esters and amides are highly susceptible to hydrolysis when exposed to extreme pH environments. If Methyl 3-(methylcarbamoyl)benzoate waste is inadvertently mixed with strong acids or bases in a liquid waste carboy, it can undergo exothermic hydrolysis. The ester cleavage yields methanol, while the amide cleavage yields methylamine—both of which are flammable and can cause dangerous vapor pressure buildup in sealed waste containers. Therefore, strict segregation from corrosive wastes (acids and bases) is a non-negotiable operational requirement[3].

Waste Generation and Routing Workflow

G Bench Waste Generation (Methyl 3-(methylcarbamoyl)benzoate) SolidWaste Solid Waste Stream (Contaminated PPE, Powders) Bench->SolidWaste Segregate LiquidWaste Liquid Waste Stream (Solvent Mixtures) Bench->LiquidWaste Segregate SAA Satellite Accumulation Area (SAA) Secondary Containment SolidWaste->SAA Label & Store LiquidWaste->SAA Label & Store EHS EHS / Hazardous Waste Vendor (Within 3 days of full container) SAA->EHS Pickup Request Incineration High-Temperature Incineration (Final RCRA Disposal) EHS->Incineration Off-site Treatment

Workflow for the segregation, accumulation, and final disposal of hazardous laboratory waste.

Step-by-Step Disposal Methodology

This protocol provides a self-validating system for the safe disposal of Methyl 3-(methylcarbamoyl)benzoate, ensuring compliance with Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.

Step 1: Satellite Accumulation Area (SAA) Setup

  • Action: Establish an SAA at or near the point of waste generation. The SAA must be under the direct control of the laboratory personnel generating the waste[4].

  • Validation: Ensure all liquid waste containers are placed within secondary containment bins (e.g., a polyethylene tub) capable of holding at least the volume of the largest container[3][5].

Step 2: Solid Waste Collection

  • Action: Collect all solid waste, including leftover Methyl 3-(methylcarbamoyl)benzoate powder, contaminated weighing paper, and disposable PPE (gloves, wipes), in a compatible, sealable container (e.g., a wide-mouth HDPE jar)[3][4].

  • Validation: Label the container immediately with a standardized hazardous waste tag. The label must read: "Hazardous Waste - Toxic/Organic Solid (Methyl 3-(methylcarbamoyl)benzoate)"[4]. Do not use chemical formulas or abbreviations.

Step 3: Liquid Waste Collection and pH Verification

  • Action: Collect solutions containing the compound (e.g., dissolved in methanol, DMSO, or acetonitrile) in a designated organic solvent waste carboy.

  • Validation (Critical): Before adding the solution to a mixed waste carboy, use a pH indicator strip to verify the receiving container's pH is between 5 and 9. This prevents the unintended hydrolysis described in Section 1. Never dispose of hazardous waste by evaporation in a fume hood[6]. Keep the container closed at all times except when actively adding waste[5][6].

Step 4: Empty Container Management (Triple Rinsing)

  • Action: If the original chemical bottle is empty, it must be triple-rinsed before it can be disposed of as regular trash[6][7].

  • Validation: Rinse the container three times with a compatible solvent (e.g., methanol or water). Each rinse should use a solvent volume equal to approximately 5% of the container's total volume[6]. Collect all rinsate in the liquid hazardous waste carboy. Deface all original chemical labels and remove the cap before placing the clean bottle in the standard trash[6].

Step 5: EHS Transfer and Final Disposal

  • Action: Monitor the fill level of SAA containers. Containers should not be filled beyond the neck; leave at least one inch of headspace to allow for thermal expansion[3].

  • Validation: Once a container is full, date the waste label immediately. A licensed hazardous waste vendor or your institution's Environmental Health and Safety (EHS) department must remove the container from the SAA within three days of this date[3][4]. The ultimate disposal method for this organic compound is high-temperature incineration at a permitted facility.

Spill Response and Decontamination Protocol

In the event of an accidental release of Methyl 3-(methylcarbamoyl)benzoate powder, follow this systematic recovery plan to prevent aerosolization and exposure:

  • Assessment & PPE: Don fresh nitrile gloves, safety goggles, and a flame-resistant lab coat. For large spills where dust generation is a risk, utilize an N95 or half-mask particulate respirator.

  • Containment (Anti-Aerosolization): Do not dry-sweep the powder, as this generates inhalable dust. Instead, gently cover the spilled solid with paper towels slightly dampened with water or a 10% ethanol solution. This suppresses dust without dissolving the bulk solid into the floor or bench matrix.

  • Collection: Use a non-sparking scoop or plastic dustpan to collect the dampened powder and towels. Place them directly into a solid hazardous waste bag.

  • Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water wipe-down. Place all used cleaning materials into the solid waste bag, seal it, and label it for EHS pickup.

Quantitative Data Summary

Table 1: SAA Waste Storage and Compatibility Limits

ParameterSpecification / LimitOperational Rationale
Max SAA Storage Time (Full) 3 DaysMandated by EPA/RCRA regulations to prevent long-term accumulation hazards[3][4].
Max SAA Storage Time (Partial) Up to 1 YearPartially filled, closed containers may remain in the SAA for up to one year[3].
Headspace Requirement ≥ 1 inchPrevents container rupture due to thermal expansion of solvent mixtures[3].
Incompatible Materials Strong Acids, Strong Bases, OxidizersPrevents exothermic hydrolysis of the ester/amide groups and gas evolution[3].
Secondary Containment 100% of largest containerContains catastrophic leaks from primary vessels, preventing environmental release[3][5].

Table 2: PPE Specifications for Handling and Disposal

PPE CategorySpecificationOperational Purpose
Hand Protection Nitrile gloves (minimum 4 mil thickness)Prevents dermal absorption during waste transfer and spill cleanup.
Eye Protection ANSI Z87.1 Safety GogglesProtects against solvent splashes and airborne powder particulates.
Body Protection Flame-resistant (FR) Lab CoatShields street clothing from contamination; mitigates flammability risks.
Respiratory N95 or Half-Mask (Spill only)Prevents inhalation of aerosolized powder during large spill recovery.

References

  • ChemicalBook. "Methyl 3-(MethylcarbaMoyl)benzoate CAS#: 23668-00-0". ChemicalBook. https://www.chemicalbook.com/
  • Alchimica. "Methyl 3-(methylcarbamoyl)benzoate (1 x 250 mg)". Alchimica. https://www.alchimica.cz/
  • Harvard Environmental Health and Safety. "Chemical and Hazardous Waste". Harvard University. https://www.ehs.harvard.edu/
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Central Washington University. https://www.cwu.edu/
  • Office of Clinical and Research Safety. "Hazardous Waste Disposal". Vanderbilt University Medical Center. https://www.vumc.org/
  • Administrative Services Gateway. "Hazardous Chemical Waste".
  • Risk Management and Safety. "Chemical Waste Management Guide". Auburn University. https://www.auburn.edu/

Sources

Handling

Personal protective equipment for handling Methyl 3-(methylcarbamoyl)benzoate

Operational Safety & Handling Guide: Methyl 3-(methylcarbamoyl)benzoate As drug development accelerates, the safe and efficient handling of intermediate building blocks like Methyl 3-(methylcarbamoyl)benzoate is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: Methyl 3-(methylcarbamoyl)benzoate

As drug development accelerates, the safe and efficient handling of intermediate building blocks like Methyl 3-(methylcarbamoyl)benzoate is paramount. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational protocol. By bridging the gap between regulatory compliance and bench-level realities, we ensure your laboratory maintains the highest standards of safety, scientific integrity, and operational excellence.

Chemical Profile & Mechanistic Hazard Assessment

Before designing a safety protocol, we must understand the chemical's intrinsic properties and the causality behind its specific risks.

Table 1: Chemical Profile & GHS Hazard Summary

PropertySpecification
Chemical Name Methyl 3-(methylcarbamoyl)benzoate
CAS Number 23668-00-0[1]
Molecular Formula C10H11NO3[1]
Molecular Weight 193.20 g/mol [1]
Physical State Solid (Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[1]

Mechanistic Rationale for Hazards: The hazards associated with this compound are directly linked to its functional groups. The molecule contains both an ester and a secondary amide (methylcarbamoyl group). These functional groups are capable of strong hydrogen bonding with the aqueous environment of mucosal membranes (eyes, respiratory tract) and skin proteins. This interaction disrupts local lipid bilayers and protein structures, leading to the localized inflammation characterized by H315, H319, and H335[1]. Furthermore, if ingested (H302), the compound can undergo enzymatic hydrolysis in vivo, potentially releasing methylamine and benzoic acid derivatives, which contribute to systemic toxicity[1].

Core Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132, a rigorous hazard assessment dictates the following PPE to mitigate contact and inhalation risks[2].

Table 2: PPE Specifications and Operational Justification

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents airborne powder from interacting with the aqueous tear film, avoiding severe mucosal irritation (H319).
Hand Protection Nitrile gloves (minimum 4 mil thickness)Nitrile provides a robust steric barrier against solid organic amides/esters. Gloves must be changed immediately if contaminated.
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents dermal accumulation of micro-dust, mitigating prolonged skin irritation (H315).
Respiratory N95/P100 particulate respiratorMitigates inhalation of aerosolized particulates (H335) if handled outside a hood. Primary control must be a certified chemical fume hood.

Operational Workflow & Handling Protocol

The National Research Council's Prudent Practices in the Laboratory mandates that all procedures involving volatile or aerosol-generating toxic substances be conducted within a chemical fume hood[3].

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not proceed if the airflow alarm is sounding.

  • Static Mitigation: Because Methyl 3-(methylcarbamoyl)benzoate is a dry powder, it is prone to static charge buildup. Use an anti-static weighing boat and a grounded stainless steel or ceramic spatula to prevent the powder from aerosolizing and increasing inhalation risk.

  • Transfer & Weighing: Weigh the material deep inside the fume hood or within a localized draft enclosure. If transferring to an analytical balance outside the hood, seal the container tightly before moving it.

  • Reaction Setup: Introduce the compound into the reaction vessel. If the reaction involves organic solvents, ensure the system is properly vented through a scrubber or cold trap to prevent vapor escape.

  • Decontamination: The compound's ester and amide groups make it moderately soluble in polar organic solvents. Wipe down spatulas, balances, and hood surfaces with a 70% Ethanol/Water solution, followed by a dry wipe, to ensure complete removal of residual powder.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood Airflow (>100 fpm) PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Weighing 3. Weighing & Transfer Use Anti-static Spatula in Enclosure PPE->Weighing Reaction 4. Reaction Setup Closed System / Inert Gas Atmosphere Weighing->Reaction Cleanup 5. Decontamination Wipe surfaces with 70% EtOH / Water Reaction->Cleanup

Fig 1. Step-by-step operational workflow for handling Methyl 3-(methylcarbamoyl)benzoate.

Emergency Spill Response & Disposal Plan

A self-validating safety system assumes failure is possible and plans accordingly to prevent cascading hazards.

Spill Response Protocol:

  • Evacuate & Assess: If a large spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of dust (H335)[1].

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the powder, drastically increasing the risk of respiratory and ocular exposure.

  • Neutralization/Collection: Lightly mist the spill with water or 70% ethanol to suppress dust. Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Surface Cleaning: Wash the spill area thoroughly with soap and water to hydrolyze and remove any remaining organic residue.

Disposal Plan: Methyl 3-(methylcarbamoyl)benzoate must not be disposed of in standard municipal waste or washed down the sink.

  • Solid Waste: Collect all contaminated PPE, weighing boats, and paper towels in a clearly labeled "Hazardous Solid Waste - Organic Amide/Ester" container.

  • Liquid Waste: Any solvent washings containing the compound must be routed to a designated non-halogenated (or halogenated, depending on the reaction solvent used) organic waste carboy for professional incineration.

ExposureResponse Exposure Accidental Exposure (H315, H319, H335) Skin Skin Contact Remove clothing, wash with soap/water Exposure->Skin Eye Eye Contact Flush at Eyewash for 15+ mins Exposure->Eye Inhalation Inhalation Move to Fresh Air immediately Exposure->Inhalation Medical Seek Medical Attention Provide SDS to Physician Skin->Medical Eye->Medical Inhalation->Medical

Fig 2. Emergency response and mitigation pathway for chemical exposure.

References

  • 23668-00-0 | Methyl 3-(methylcarbamoyl)
  • 29 CFR 1910.132 -- General requirements.
  • Source: nih.gov (National Research Council)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.